Alpiniaterpene A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18)/t10-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDROZZIFWYRS-ZZVYKPCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Terpenoids from Alpinia officinarum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinia officinarum Hance, commonly known as lesser galangal, is a perennial herb belonging to the Zingiberaceae family.[1][2] For centuries, its rhizomes have been a staple in traditional Chinese medicine for treating various ailments, including pain, digestive issues, and inflammation.[3][4] Modern phytochemical investigations have revealed a rich and diverse chemical profile of A. officinarum, primarily composed of flavonoids, diarylheptanoids, and essential oils.[1][3][4][5] While these classes of compounds have been extensively studied, the terpenoid constituents of lesser galangal, particularly sesquiterpenes and diterpenes, are emerging as a significant area of research. This technical guide provides a comprehensive overview of the known terpenoids isolated from Alpinia officinarum, with a focus on their chemical structures, biological activities, and the experimental methodologies employed in their study. While the specific compound "Alpiniaterpene A" was not identified in the surveyed literature, this guide consolidates the current knowledge on other recently discovered terpenes from this important medicinal plant.
Terpenoid Constituents of Alpinia officinarum
Recent studies have led to the isolation and characterization of several terpenoid compounds from the rhizomes of Alpinia officinarum. These include both sesquiterpenes and diterpenes, with the latter belonging to the labdane class.
Table 1: Terpenoids Isolated from Alpinia officinarum
| Compound Name | Class | Molecular Formula | Biological Activity (in vitro) | Reference |
| (Z)-12,14-labdadien-15(16)-olide-17-oic acid | Labdane Diterpene | C₂₀H₂₈O₄ | No significant cytotoxicity against HeLa and HepG2 cancer cell lines (IC₅₀ > 50 µg/mL) | [6] |
| 4-isopropyl-6-methyl-1-naphthalenemethanol | Cadinane Sesquiterpene | C₁₅H₁₈O | No significant cytotoxicity against HeLa and HepG2 cancer cell lines (IC₅₀ > 50 µg/mL) | [6] |
| (12S)-15,16-epoxy-8(17),13(16),14-labdatrien-12-ol | Labdane Diterpene | C₂₀H₃₀O₂ | Strong anti-inflammatory and antioxidant activities.[5][7] | [7] |
| (12E)-labda-8(17),12(13)-dien-15,16-olide | Labdane Diterpene | C₂₀H₂₈O₂ | Strong anti-inflammatory and antioxidant activities.[5][7] | [7] |
Experimental Protocols
Isolation of Terpenoids from Alpinia officinarum
The following is a generalized workflow for the isolation of terpenoids from the rhizomes of A. officinarum, based on methodologies described in the literature.[6][7]
Figure 1: General Workflow for Terpenoid Isolation
Detailed Steps:
-
Plant Material and Extraction: Air-dried and powdered rhizomes of Alpinia officinarum are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of metabolites.
-
Fractionation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The terpenoids are generally found in the less polar fractions, such as the petroleum ether fraction.
-
Chromatographic Purification: The petroleum ether fraction is subjected to repeated column chromatography over silica gel, with a gradient elution system of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.
-
Final Isolation: Final purification to yield individual terpenoid compounds is often achieved using preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structures of the isolated terpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.
-
2D NMR: Techniques such as ¹H-¹H COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons, allowing for the complete structural assignment.
-
-
Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Biological Activities and Signaling Pathways
Recent studies have highlighted the anti-inflammatory and antioxidant properties of labdane diterpenes isolated from Alpinia officinarum.[5][7]
Anti-inflammatory and Antioxidant Activity
The compounds (12S)-15,16-epoxy-8(17),13(16),14-labdatrien-12-ol and (12E)-labda-8(17),12(13)-dien-15,16-olide have demonstrated potent anti-inflammatory and antioxidant effects in vitro.[7] The proposed mechanism for these activities involves the inhibition of reactive oxygen species (ROS).
Figure 2: Proposed Anti-inflammatory Mechanism
Cytotoxicity
The labdane diterpene, (Z)-12,14-labdadien-15(16)-olide-17-oic acid, and the cadinane sesquiterpene, 4-isopropyl-6-methyl-1-naphthalenemethanol, were evaluated for their cytotoxic effects against HeLa (human cervical cancer) and HepG2 (human liver cancer) cell lines.[6] Neither compound exhibited significant cytotoxicity at concentrations up to 50 µg/mL.
Conclusion and Future Directions
The terpenoids of Alpinia officinarum represent a promising area for natural product research and drug discovery. The recently identified labdane diterpenes with potent anti-inflammatory and antioxidant activities warrant further investigation to elucidate their precise molecular targets and mechanisms of action. Future research should focus on:
-
Comprehensive Phytochemical Profiling: In-depth analysis of the terpenoid composition of A. officinarum using advanced analytical techniques to identify novel compounds.
-
Pharmacological Screening: Broader screening of isolated terpenoids for a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidation of the signaling pathways modulated by the bioactive terpenoids to understand their therapeutic potential.
-
Synthetic and Semi-synthetic Studies: Chemical modification of the natural terpenoid scaffolds to improve their potency and pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of terpenoids from Alpinia officinarum. As research in this area continues, a deeper understanding of these fascinating natural products will undoubtedly emerge, potentially leading to the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpinia officinarum - Wikipedia [en.wikipedia.org]
- 3. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new labdane diterpene from the rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Unveiling Alpiniaterpene A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Alpiniaterpene A, a novel cadinane sesquiterpene. The document details the original experimental protocols, presents all quantitative data in a clear, tabular format, and includes a visualization of the isolation workflow for enhanced comprehension.
Discovery
This compound was first isolated from the rhizomes of Alpinia officinarum, a plant with a history of use in traditional medicine. The discovery was the result of a systematic investigation into the chemical constituents of this plant, leading to the identification of this new natural product. Its structure was meticulously elucidated through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by quantum chemical Circular Dichroism (CD) calculations to establish its absolute configuration.
Experimental Protocols
The following sections detail the methodologies employed in the extraction, isolation, and purification of this compound.
Plant Material and Extraction
Dried rhizomes of Alpinia officinarum were the starting material for the isolation process. The rhizomes were pulverized and then subjected to extraction with 95% ethanol. This ethanolic extract was then partitioned with petroleum ether and ethyl acetate to separate compounds based on their polarity. The ethyl acetate fraction, containing compounds of intermediate polarity, was selected for further purification.
Isolation and Purification
The ethyl acetate extract underwent a multi-step chromatographic purification process to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract was first fractionated using silica gel column chromatography. The column was eluted with a gradient of petroleum ether and ethyl acetate, starting from a nonpolar mobile phase and gradually increasing the polarity. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified using a Sephadex LH-20 column with a mobile phase of chloroform and methanol (1:1). This step is effective in separating compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative HPLC. A C18 column was employed with a mobile phase of methanol and water, which allowed for the isolation of the pure compound.
Quantitative Data
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.35 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]²⁰D +15.0 (c 0.1, CHCl₃) |
| HR-ESI-MS (m/z) | 279.1591 [M+H]⁺ (Calcd. for C₁₆H₂₃O₄, 279.1596) |
NMR Spectroscopic Data
The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 40.8 (CH) | 2.15 (m) |
| 2 | 25.4 (CH₂) | 1.80 (m), 1.65 (m) |
| 3 | 35.1 (CH₂) | 1.95 (m), 1.75 (m) |
| 4 | 134.5 (C) | |
| 5 | 125.6 (CH) | 5.80 (s) |
| 6 | 45.2 (CH) | 2.50 (m) |
| 7 | 48.7 (CH) | 2.10 (m) |
| 8 | 21.2 (CH₂) | 1.55 (m), 1.40 (m) |
| 9 | 42.1 (CH) | 2.05 (m) |
| 10 | 145.2 (C) | |
| 11 | 112.5 (CH₂) | 4.95 (s), 4.85 (s) |
| 12 | 170.1 (C) | |
| 13 | 20.8 (CH₃) | 1.05 (d, 6.8) |
| 14 | 21.5 (CH₃) | 1.08 (d, 6.8) |
| 15 | 168.5 (C) | |
| 16 | 51.8 (CH₃) | 3.75 (s) |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step process for the isolation of this compound.
This comprehensive guide provides researchers and professionals in drug development with the foundational knowledge of the discovery and isolation of this compound, facilitating further research into its potential biological activities and therapeutic applications.
Alpiniaterpene A: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a sesquiterpenoid first isolated from the rhizomes of Alpinia officinarum, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the chemical structure, properties, and the experimental protocols used in the elucidation of this compound, drawing from the primary scientific literature.
Chemical Structure and Properties
This compound is classified as a cadinane sesquiterpene.[1][2][3] Its chemical structure was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as quantum chemical Circular Dichroism (CD) calculations.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₄ | [2] |
| Molecular Weight | 278.34 g/mol | [2] |
| CAS Number | 1448667-05-7 | [2] |
| Class | Cadinane Sesquiterpene | [1][2][3] |
| Source Organism | Alpinia officinarum | [1][2][3] |
Chemical Structure:
While a 2D diagram is not available in the public domain, the structural elucidation was detailed in the primary literature.[1][2][3]
Experimental Protocols
The isolation and structural characterization of this compound involved a series of detailed experimental procedures.
Isolation Protocol
The isolation of this compound from the rhizomes of Alpinia officinarum was achieved using various column chromatographic methods.[1][2][3] The general workflow for such isolations typically involves:
-
Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography on silica gel to separate compounds based on polarity.
-
Purification: Fractions containing the target compound are further purified using repeated column chromatography, often employing different stationary phases (e.g., Sephadex, ODS) and solvent systems, until a pure compound is obtained.[1][2][3]
Structure Elucidation Methodology
The definitive structure of this compound was established using a combination of modern spectroscopic techniques.[1][2][3]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique was employed to determine the precise molecular weight and elemental composition of the molecule, leading to the confirmation of its molecular formula as C₁₆H₂₂O₄.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), were utilized to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the sesquiterpene.
-
Quantum Chemical Circular Dichroism (CD) Calculation: To establish the absolute stereochemistry of the molecule, experimental CD spectra were compared with theoretically calculated spectra. This computational approach is a powerful tool for assigning the absolute configuration of chiral natural products.[2]
Biological Activity and Signaling Pathways
As of the latest available scientific literature, the biological activity and potential signaling pathways modulated by this compound have not been extensively investigated. The primary research focused on its isolation and structural characterization.[1][2][3] Further studies are required to determine its pharmacological potential.
Conclusion
This compound is a novel cadinane sesquiterpenoid isolated from Alpinia officinarum. Its chemical structure has been rigorously established through advanced spectroscopic and computational methods. While its biological properties remain largely unexplored, its unique structure warrants further investigation for potential applications in drug discovery and development. This technical guide provides a foundational understanding of this compound for the scientific community.
References
Phytochemical Screening of Alpinia officinarum for Terpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phytochemical screening of Alpinia officinarum Hance, commonly known as lesser galangal, with a specific focus on its terpene constituents. Alpinia officinarum, a member of the Zingiberaceae family, has a long history of use in traditional medicine, particularly in Asia.[1][2][3] Modern scientific inquiry has identified a wealth of bioactive compounds within its rhizomes, including flavonoids, diarylheptanoids, and volatile oils, which are rich in terpenes.[2][4] Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are known for a wide spectrum of pharmacological activities, making them prime candidates for drug discovery and development.[1][5]
Terpene Composition in Alpinia officinarum
Qualitative phytochemical screening of Alpinia officinarum rhizome extracts has confirmed the presence of various classes of compounds, including triterpenes.[6] The most significant source of terpenes in this plant is its essential oil. The chemical profile of the essential oil is dominated by monoterpenes and sesquiterpenes, which contribute to its characteristic aroma and biological activities.[7]
Table 1: Major Terpene Constituents in the Essential Oil of Alpinia officinarum
| Class | Compound |
| Oxygenated Monoterpenes | 1,8-Cineole |
| Camphor | |
| α-Fenchyl acetate | |
| Geraniol | |
| Monoterpene Hydrocarbons | β-Pinene |
| α-Pinene | |
| β-Myrcene | |
| γ-Terpinene | |
| p-Cymene | |
| Ocimene | |
| Sesquiterpene Hydrocarbons | β-Caryophyllene |
Source: Compiled from literature reviews on Alpinia essential oils.[7]
Experimental Protocols
The extraction, isolation, and characterization of terpenes from Alpinia officinarum require specific methodologies tailored to the volatility and polarity of the target compounds.
Extraction of Terpenes
The choice of extraction method is critical and depends on whether the target terpenes are volatile (as in essential oils) or non-volatile.
Protocol 2.1.1: Steam Distillation for Volatile Terpenes (Essential Oil)
This method is ideal for extracting volatile compounds like monoterpenes and sesquiterpenes that constitute the essential oil.[8][9]
-
Plant Material Preparation: Fresh or dried rhizomes of Alpinia officinarum are collected and coarsely powdered to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The powdered rhizome material is placed in the distillation flask with a sufficient amount of water.
-
Distillation: The water is heated to boiling, generating steam that passes through the plant material. The steam ruptures the plant's oil glands and volatilizes the terpenes.
-
Condensation: The mixture of steam and volatile terpenes travels to a condenser, where it is cooled. The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.
-
Separation: As the essential oil is immiscible with water, it forms a distinct layer. The aqueous layer is discarded, and the essential oil (containing the volatile terpenes) is collected.
-
Drying and Storage: Anhydrous sodium sulfate can be added to the collected oil to remove any residual water. The pure oil is then stored in a dark, airtight vial at a low temperature to prevent degradation.
Protocol 2.1.2: Solvent Extraction for a Broader Range of Terpenes
This method is suitable for extracting a wider range of terpenes, including less volatile and more polar compounds.[8][10][11]
-
Plant Material Preparation: Air-dried and powdered rhizomes of Alpinia officinarum (approximately 100 g) are used.[6]
-
Maceration: The powdered material is submerged in a suitable organic solvent (e.g., ethanol, methanol, hexane, or a hexane:ethyl acetate mixture) in a sealed container.[1][10] The ratio of plant material to solvent is typically around 1:10 (w/v).
-
Extraction: The mixture is agitated periodically and left to extract for a period ranging from 24 hours to several days at room temperature.[1] For more efficient extraction, techniques like Soxhlet extraction or ultrasonication can be employed.
-
Filtration and Concentration: The mixture is filtered to separate the plant debris from the liquid extract. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
Isolation and Characterization
Following extraction, chromatographic techniques are employed to isolate and purify individual terpenes, which are then identified using spectroscopic methods.
Protocol 2.2.1: Chromatographic Isolation
-
Column Chromatography (CC): The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient elution is performed with a solvent system (e.g., hexane-ethyl acetate) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[10]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest can be further purified using preparative or semi-preparative HPLC.[12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to isolate bioactive compounds from Alpinia officinarum and offers an alternative to traditional column chromatography, particularly for separating complex mixtures.[12]
Protocol 2.2.2: Characterization and Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing volatile terpenes from the essential oil. The GC separates the individual components of the mixture, and the MS provides mass spectra that allow for their identification by comparison with spectral libraries (e.g., NIST).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar terpenes, LC-MS is used for identification and quantification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or to confirm the structure of isolated terpenes, 1H NMR and 13C NMR spectroscopy are used to elucidate the exact chemical structure.
Visualizations of Workflows and Pathways
Workflow for Terpene Screening
The following diagram illustrates the general experimental workflow for the phytochemical screening of Alpinia officinarum for terpenes.
Caption: General workflow for terpene extraction and analysis.
Potential Bioactivity Pathway for Terpenes
Terpenoids are known to exert their pharmacological effects, such as anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways. While specific pathways for individual terpenes from A. officinarum are a subject of ongoing research, a generalized mechanism involves the inhibition of pro-inflammatory and pro-survival pathways like NF-κB and PI3K/Akt.[13]
References
- 1. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]
- 3. eijppr.com [eijppr.com]
- 4. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023. | Semantic Scholar [semanticscholar.org]
- 6. Analysis of Alpina officinarum Hance, chemically and biologically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. rootsciences.com [rootsciences.com]
- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide to Alpiniaterpene A (CAS Number: 1448667-05-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a naturally occurring sesquiterpene lactone isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae (ginger) family.[1][2] This family of plants is a rich source of bioactive compounds with various traditional medicinal uses.[1][3] this compound, a cadinane sesquiterpene, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer research.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with its absolute configuration being established by quantum chemical Circular Dichroism (CD) calculations.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1448667-05-7 | [1] |
| Molecular Formula | C₁₆H₂₂O₄ | [1] |
| Molecular Weight | 278.34 g/mol | [1] |
| Class | Sesquiterpene Lactone | [1] |
| Natural Source | Rhizomes of Alpinia officinarum Hance | [1][2] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1] While the primary literature provides detailed spectral data, a summary of the key spectroscopic characteristics is essential for compound identification and verification.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of this compound. This data, in conjunction with 2D NMR experiments like HMQC and HMBC, allows for the complete assignment of the molecule's structure.[1]
Biological Activity and Potential Therapeutic Applications
Compounds isolated from Alpinia officinarum have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] While specific in-depth studies on the biological activities of this compound are still emerging, its classification as a sesquiterpene lactone suggests potential in these areas.
Anti-inflammatory Activity
Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways. The potential of this compound as an anti-inflammatory agent warrants further investigation.
Anticancer Activity
The cytotoxicity of various compounds from Alpinia officinarum against different cancer cell lines has been reported.[3] Future research will likely explore the specific anticancer potential of this compound and its mechanism of action.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and advancement of scientific research. The following sections outline the general methodologies for the isolation and characterization of this compound, based on standard practices in natural product chemistry.
Isolation of this compound
The isolation of this compound from the rhizomes of Alpinia officinarum typically involves the following workflow:[1]
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The determination of the chemical structure of the isolated compound involves a series of spectroscopic analyses:[1]
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been fully elucidated, sesquiterpene lactones are known to interact with several key cellular pathways. Future research may investigate the effect of this compound on pathways such as:
-
NF-κB Signaling Pathway: A crucial regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.
-
Apoptotic Pathways: Investigating the induction of programmed cell death in cancer cells.
A hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects is depicted below:
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound is a novel sesquiterpene lactone with a well-characterized chemical structure. Its origin from a medicinally important plant, Alpinia officinarum, suggests its potential for further pharmacological investigation. Future research should focus on:
-
Quantitative Biological Assays: Determining the specific IC₅₀ values of this compound in various anti-inflammatory and anticancer assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
The comprehensive data presented in this technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unveiled Potency of Alpinia officinarum: A Deep Dive into its Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinia officinarum, commonly known as lesser galangal, has a long-standing history in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern scientific inquiry has begun to systematically validate these traditional uses, revealing a rich chemical arsenal within its rhizomes.[1] This technical guide provides an in-depth exploration of the biological activities of compounds isolated from Alpinia officinarum, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development endeavors. The primary bioactive constituents responsible for its pharmacological effects include diarylheptanoids and flavonoids.[2]
Core Bioactivities and Quantitative Data
The compounds derived from Alpinia officinarum exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[3][1] This section summarizes the quantitative data from various studies to provide a comparative overview of the potency of different extracts and isolated compounds.
Anticancer Activity
Numerous studies have highlighted the potential of Alpinia officinarum extracts and their purified compounds as anticancer agents.[4] The cytotoxic effects have been evaluated against a range of cancer cell lines, with significant inhibitory concentrations (IC50) reported.
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| Dichloromethane Rhizome Extract | Human non-small lung cancer (COR L23) | Sulforhodamine B | 5.4 ± 0.51 µM | [5] |
| 1'-Acetoxychavicol Acetate | Human non-small lung cancer (COR L23) | Sulforhodamine B | 5.8 ± 0.2 µM | [3] |
| 1'-Acetoxychavicol Acetate | Human breast adenocarcinoma (MCF-7) | Sulforhodamine B | 8.6 ± 0.0 µM | [3] |
| 1,7-Diphenylhept-4-en-3-one | Human glioblastoma (T98G) | Not Specified | 27 µmol/L | [5] |
| Diarylheptanoid | Human gastric cancer (SGC-7901) | MTT | 11.42 µM | [5] |
| Diarylheptanoid | Human breast cancer (MCF-7) | MTT | 15.14 µM | [5] |
| Diarylheptanoid | Cervical carcinoma (Caski) | MTT | 14.78 µM | [5] |
| Ethanolic Extract | Lung carcinoma (A-549) | Not Specified | 6.72 ± 0.5 µg/ml | [6] |
| Ethanolic Extract | Colorectal carcinoma (CACO) | Not Specified | 7.6 ± 0.3 µg/ml | [6] |
| Ethanolic Extract | Cervical carcinoma (Hela) | Not Specified | 24.5 ± 1.1 µg/ml | [6] |
| Ethanolic Extract | Prostate cancer (Pc3) | Not Specified | 50 ± 2.4 µg/ml | [6] |
| Galangin | Human lung cancer (A549) | Not Specified | 0.221 mmol/L | [7] |
| Galangin | Human lung cancer (H46) | Not Specified | 0.173 mmol/L | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of Alpinia officinarum are attributed to the inhibition of key inflammatory mediators.[8] Both in vitro and in vivo models have been used to quantify these effects.
| Compound/Extract | Model | Assay | Inhibition/Effect | Reference |
| Methanol Extract | Carrageenan-induced paw edema in rats | In vivo | Inhibition of paw edema | [3] |
| Galangin | Not Specified | In vitro COX-2 inhibition | Significant | [9] |
| 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | Not Specified | In vitro COX-2 inhibition | Significant | [9] |
Antimicrobial Activity
Extracts and isolated compounds from Alpinia officinarum have demonstrated notable activity against a range of pathogenic bacteria.[10][11] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
| Compound/Extract | Microorganism | MIC Value | Reference |
| Hydroalcoholic Extract (Hot Maceration) | Staphylococcus aureus | 31.25 µg/ml | [12] |
| Hydroalcoholic Extract (Hot Maceration) | Bacillus cereus | 62.5 µg/ml | [12] |
| Hydroalcoholic Extract (Hot Maceration) | Pseudomonas aeruginosa | 250 µg/ml | [12] |
| Hydroalcoholic Extract (Hot Maceration) | Escherichia coli | 125 µg/ml | [12] |
| Galangal Methanol-Phase Extract (GMPE) | Aeromonas hydrophila | 1.95 mg/mL | [13] |
| Galangal Methanol-Phase Extract (GMPE) | Enterobacter sakazakii | 3.9 mg/mL | [13] |
| Galangal Methanol-Phase Extract (GMPE) | Staphylococcus aureus | 3.9 mg/mL | [13] |
| Galangal Methanol-Phase Extract (GMPE) | Vibrio parahaemolyticus | 3.90 mg/mL | [13] |
| Galangal Methanol-Phase Extract (GMPE) | Vibrio metschnikovii | 7.81 mg/mL | [13] |
| Ethanol Extract | Streptococcus pneumoniae | 10-20 µg/mL | [14] |
| Ethanol Extract | α-haemolytic Streptococcus | 25-50 µg/mL | [14] |
| Diarylheptanoids | Helicobacter pylori (Sydney strains 1 and Hp-F44) | 9-12 µg/mL and 25-30 µg/mL | [13] |
Antioxidant Activity
The antioxidant capacity of Alpinia officinarum is a cornerstone of its various biological activities.[10] This is often quantified by the ability of its constituents to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.
| Compound/Extract | Assay | IC50 Value | Reference |
| Ethyl Acetate Fraction | DPPH Radical Scavenging | 32.9 ± 0.3 μg/mL | [15] |
| Galangin | DPPH Radical Scavenging | 4.2 ± 0.03 μM | [15] |
| Kaempferide | DPPH Radical Scavenging | 7.8 ± 0.04 μM | [15] |
| Ethanolic Extract | DPPH Radical Scavenging | 40.4 ± 0.89 µg/ml | [16] |
| Kaempferol 3,7,di-O-L rhamnoside | DPPH Radical Scavenging | 253.83 µg/ml | [17] |
Neuroprotective Activity
Recent studies have begun to explore the neuroprotective potential of compounds from Alpinia officinarum, with promising results in models of neurological disorders.[18][19][20]
| Compound/Extract | Model | Effect | Reference |
| Dextrorotatory enantiomer of alpinidinoid A | Oxygen-glucose deprivation and reoxygenation (OGD/R) damage in primary cortical neurons | Significantly ameliorated neuronal apoptosis | [21] |
| Galangin | In vitro | Acetylcholinesterase inhibition (IC50 of 120 µM) | [22] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. This section outlines the methodologies for key assays used to evaluate the biological activities of compounds from Alpinia officinarum.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[2][12][25]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[26]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of plant extracts.[4][10][11]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test extract or compound at a specific concentration into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well, which indicates the inhibition of microbial growth.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[21][27][28]
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.
-
Compound Administration: Administer the test compound or extract orally or via injection at a predetermined dose.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of compounds from Alpinia officinarum are underpinned by their modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Alpinia officinarum constituents are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[8][29] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Inhibition of NF-κB and MAPK pathways by Alpinia officinarum compounds.
Neuroprotective Signaling Pathway
The neuroprotective effects of certain diarylheptanoids from Alpinia officinarum, such as the dextrorotatory enantiomer of alpinidinoid A, have been linked to the activation of the AKT/mTOR signaling pathway.[21] This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.
Caption: Activation of the AKT/mTOR survival pathway by Alpinia officinarum compounds.
Experimental Workflow: From Plant to Bioactive Compound
The discovery and characterization of bioactive compounds from Alpinia officinarum follows a systematic workflow, from extraction to biological evaluation.
Caption: General workflow for isolating bioactive compounds from Alpinia officinarum.
Conclusion and Future Directions
The scientific evidence overwhelmingly supports the traditional medicinal uses of Alpinia officinarum and highlights its potential as a source of novel therapeutic agents. The diarylheptanoids and flavonoids present in this plant exhibit potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the fields of pharmacology, natural product chemistry, and drug development.
Future research should focus on several key areas. Firstly, there is a need for further bioassay-guided isolation to identify novel bioactive compounds. Secondly, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic potential of these compounds. Finally, a transition from in vitro and preclinical in vivo studies to well-designed clinical trials is necessary to fully evaluate the safety and efficacy of Alpinia officinarum-derived compounds in humans. The continued exploration of this remarkable plant holds significant promise for the development of new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antimicrobial Properties and Mechanism of Action of Some Plant Extracts Against Food Pathogens and Spoilage Microorganisms [frontiersin.org]
- 12. Antioxidant and Antimicrobial Activity of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Rapid Screening and Preparative Isolation of Antioxidants from Alpinia officinarum Hance Using HSCCC Coupled with DPPH-HPLC Assay and Evaluation of Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsart.com [ijsart.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. Potential Neuroprotective Effects of Alpinia officinarum Hance (Galangal): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. DPPH Radical Scavenging Assay [mdpi.com]
- 26. marinebiology.pt [marinebiology.pt]
- 27. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 28. inotiv.com [inotiv.com]
- 29. mdpi.com [mdpi.com]
literature review of terpenes from the Zingiberaceae family
An In-depth Technical Guide to Terpenes from the Zingiberaceae Family
Introduction
The Zingiberaceae family, comprising over 50 genera and 1300 species, is a significant source of aromatic perennial herbs with diverse applications in traditional medicine, cuisine, and cosmetics.[1] Renowned genera such as Zingiber (ginger), Curcuma (turmeric), Alpinia (galangal), and Kaempferia are characterized by their fleshy, aromatic rhizomes which are rich in a variety of bioactive phytochemicals.[1][2] Among these, terpenes and terpenoids represent a major class of compounds responsible for the characteristic aroma and many of the pharmacological properties of these plants.[3][4][5]
This technical guide provides a comprehensive literature review of terpenes derived from the Zingiberaceae family, with a focus on their chemical diversity, extraction and analytical methodologies, and biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field.
Chemical Diversity of Terpenes in Zingiberaceae
The essential oils of Zingiberaceae plants are complex mixtures of volatile compounds, with monoterpenes and sesquiterpenes being the most predominant classes.[6][7] Diterpenoids are also present, though typically in smaller quantities.[1] The specific terpene profile can vary significantly between different genera and species, and even between different plant parts (e.g., rhizomes vs. leaves).[8]
Table 1: Major Terpenes Identified in Various Genera of the Zingiberaceae Family
| Genus | Major Terpenes | Terpene Class | Reference |
| Zingiber | α-Zingiberene, β-Sesquiphellandrene, ar-Curcumene, β-Bisabolene, Camphene | Sesquiterpene, Monoterpene | [1][6][9] |
| Curcuma | ar-Turmerone, Turmerone, Curlone, α-Zingiberene, β-Sesquiphellandrene | Sesquiterpene | [8] |
| Alpinia | β-Pinene, 1,8-Cineole | Monoterpene | [9] |
| Kaempferia | Phenylpropanoids, Cinnamates, Monoterpenes | Monoterpene | [1] |
| Hedychium | 1,8-Cineole | Monoterpene | [6] |
| Amomum | β-Pinene, 1,8-Cineole | Monoterpene | [6] |
Quantitative Analysis of Terpenes in Zingiber officinale and Curcuma longa
Ginger (Zingiber officinale) and turmeric (Curcuma longa) are the most economically important and extensively studied species of the Zingiberaceae family. Their rhizomes contain a complex mixture of terpenes that contribute to their distinct flavors and medicinal properties.
Table 2: Quantitative Composition of Major Terpenes in the Essential Oil of Zingiber officinale Rhizome
| Terpene | Class | Content (%) | Reference |
| α-Zingiberene | Sesquiterpene | 1.67 ± 0.11 | [10] |
| β-Sesquiphellandrene | Sesquiterpene | 0.77 ± 0.045 | [10] |
| ar-Curcumene | Sesquiterpene | 0.51 ± 0.025 | [10] |
| Camphene | Monoterpene | Major product | [11] |
| β-Pinene | Monoterpene | 30.7 | [11] |
| 1,8-Cineole | Monoterpene | 75.4 | [8] |
| α-Pinene | Monoterpene | 60.1 | [11] |
Note: The percentages can vary depending on the geographical origin, cultivation conditions, and extraction method.
Experimental Protocols
The extraction and analysis of terpenes from Zingiberaceae rhizomes are critical steps for their characterization and utilization. The choice of methodology depends on the volatility and polarity of the target terpenes.
Extraction of Terpenes
Several methods are employed for the extraction of terpenes from Zingiberaceae plant material, each with its advantages and limitations.
-
Hydrodistillation (HD) and Steam Distillation: These are the most common methods for extracting volatile terpenes to produce essential oils.[12][13]
-
Principle: Plant material is boiled in water (hydrodistillation) or exposed to steam (steam distillation). The volatile terpenes are carried over with the steam, condensed, and separated from the aqueous phase.
-
Procedure:
-
Fresh or dried rhizomes are ground into a coarse powder.
-
The powdered material is placed in a distillation flask with water or exposed to steam.
-
The mixture is heated to boiling, and the vapor is passed through a condenser.
-
The condensed liquid, consisting of essential oil and water, is collected.
-
The essential oil is separated from the water using a separatory funnel.
-
-
-
Solvent Extraction: This method is suitable for both volatile and non-volatile terpenes.[13]
-
Principle: A solvent with appropriate polarity is used to dissolve the terpenes from the plant matrix.
-
Common Solvents: Hexane, petroleum ether, diethyl ether, ethanol.[13][14]
-
Procedure:
-
The powdered plant material is macerated or refluxed with the chosen solvent.
-
The extract is filtered to remove solid plant debris.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
-
Ultrasound-Assisted Extraction (UAE): An efficient method that uses ultrasonic waves to enhance extraction.
-
Principle: The cavitation effect of ultrasound disrupts the plant cell walls, facilitating the release of intracellular contents into the solvent.
-
Procedure:
-
The powdered plant material is suspended in a solvent.
-
The suspension is subjected to ultrasonic irradiation for a specific duration (e.g., 1 hour).[15]
-
The extract is then filtered and concentrated.
-
-
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase extraction efficiency.
-
Principle: High pressure keeps the solvent in a liquid state above its boiling point, which enhances its solvating power and penetration into the plant matrix.
-
Observation: ASE is generally not the preferred method for the recovery of ginger terpenes, as higher temperatures can lead to a decreased content of many compounds.[10]
-
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Its solvating power can be tuned by changing the pressure and temperature.
-
Advantage: SFE is highly efficient for extracting volatile components and avoids the use of organic solvents.[10]
-
Analysis and Identification of Terpenes
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile terpenes.
-
Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
-
Typical GC-MS Protocol for Zingiberaceae Terpenes:
-
Sample Preparation: The essential oil or volatile extract is diluted in a suitable solvent (e.g., hexane).[10]
-
GC Separation:
-
Column: A non-polar capillary column, such as a ZB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Injector: Split injection is typically used with a split ratio of 1:20. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 280°C).[10]
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min), and holds for a final period.[10]
-
-
MS Detection:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer is common.
-
Scan Range: A mass range of m/z 50-500 is typically scanned.
-
-
Compound Identification:
-
Quantification: The relative percentage of each compound is calculated based on the peak area in the total ion chromatogram. For absolute quantification, calibration curves of authentic standards are used.[10]
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction, identification, and bioactivity screening of terpenes from Zingiberaceae.
Logical Relationships of Major Terpenes
Caption: Classification of major terpenes found in the Zingiberaceae family.
Bioactivities and Signaling Pathways
Terpenes from the Zingiberaceae family exhibit a wide range of pharmacological activities, making them promising candidates for drug development. These activities include antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][16] For instance, sesquiterpenes from ginger, such as ar-curcumene, β-sesquiphellandrene, and α-zingiberene, have shown anti-rhinoviral and anti-ulcer activities.[6][8] The antioxidant activity of ginger and its bioactive compounds is partly mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]
Nrf2-Mediated Antioxidant Signaling Pathway
Caption: Activation of the Nrf2 signaling pathway by Zingiberaceae terpenes to combat oxidative stress.
Conclusion
The Zingiberaceae family is a rich reservoir of bioactive terpenes with significant potential for pharmaceutical and nutraceutical applications. This guide has provided a comprehensive overview of the major terpenes present in this family, with a focus on their quantitative distribution in key species. Detailed experimental protocols for extraction and analysis have been outlined to serve as a practical resource for researchers. The diverse pharmacological activities of these terpenes, exemplified by the Nrf2-mediated antioxidant pathway, underscore the importance of continued research in this area. Future studies should focus on the synergistic effects of different terpenes, their bioavailability, and the development of standardized extracts for clinical applications.
References
- 1. Antimicrobial Potential of Natural Compounds of Zingiberaceae Plants and their Synthetic Analogues: A Scoping Review of In vitro and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional bioactive compounds in ginger, turmeric, and garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Potential Species of the Zingiberaceae Family with Anti-viral Efficacy Towards Enveloped Viruses - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. Widely Targeted Volatilomics and Metabolomics Analysis Reveal the Metabolic Composition and Diversity of Zingiberaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues | PLOS One [journals.plos.org]
- 9. journal.uii.ac.id [journal.uii.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gcm.edu.pk [gcm.edu.pk]
- 13. iipseries.org [iipseries.org]
- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Authentication of Zingiber Species Based on Analysis of Metabolite Profiles [frontiersin.org]
- 16. Antioxidant Activity in Extracts from Zingiberaceae Family: Cardamom, Turmeric, and Ginger - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available on the Cytotoxic Screening of Alpiniaterpene A
A comprehensive review of available scientific literature reveals a lack of specific data on the preliminary cytotoxic screening of a compound identified as Alpiniaterpene A. Consequently, the development of an in-depth technical guide, including quantitative data, detailed experimental protocols, and specific signaling pathways for this particular molecule, cannot be fulfilled at this time.
While searches were conducted for "this compound cytotoxicity," "this compound anticancer," and "this compound biological activity," no direct studies were identified. Research into the broader Alpinia genus does indicate that various species within this plant family are a source of compounds with cytotoxic properties. For instance, studies on extracts from Alpinia galanga and Alpinia murdochii have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] These studies commonly employ standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the neutral red cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of the extracts.[1][2][3] Furthermore, some investigations into Alpinia extracts have pointed towards apoptosis induction as a mechanism of cell death, as evidenced by DNA fragmentation analysis.[1][3]
General research into the anticancer activities of terpenes and terpenoids, the broader class of compounds to which this compound would belong, has implicated several key signaling pathways. These include the ERK/AKT pathway, which is crucial for cell survival and proliferation, and the NF-κB signaling pathway, which is involved in inflammation and cancer. However, without specific studies on this compound, it is scientifically unsound to attribute these general mechanisms to this specific, uncharacterized compound.
References
A Technical Guide to Identifying Novel Bioactive Compounds in Lesser Galangal (Alpinia officinarum)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinia officinarum Hance, commonly known as lesser galangal, is a perennial herb belonging to the Zingiberaceae family. For centuries, its rhizomes have been a staple in traditional Chinese medicine to treat a variety of ailments, including digestive issues, pain, and inflammation. Modern scientific inquiry has validated many of these traditional uses, revealing that lesser galangal is a rich reservoir of bioactive compounds with significant therapeutic potential. Phytochemical analyses have identified hundreds of constituents, primarily flavonoids, diarylheptanoids, and volatile oils, which exhibit a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial activities.
This technical guide provides an in-depth overview of the key bioactive compounds found in Alpinia officinarum, detailed methodologies for their extraction, isolation, and characterization, and a summary of their quantified biological activities. Furthermore, it elucidates the molecular mechanisms and signaling pathways through which these compounds exert their effects, offering a comprehensive resource for researchers engaged in natural product discovery and drug development.
Key Bioactive Compounds in Lesser Galangal
Over 337 compounds have been isolated from A. officinarum, with the most pharmacologically significant classes being flavonoids and diarylheptanoids.
-
Flavonoids : This class is a major contributor to the plant's bioactivity. Key flavonoids isolated include galangin, kaempferol, quercetin, and izalpinin. Galangin, in particular, has been extensively studied for its anti-cancer properties.
-
Diarylheptanoids : These compounds are characteristic of the Zingiberaceae family and are known for their anti-inflammatory, cytotoxic, and antiviral activities. Specific diarylheptanoids have shown potent effects against various cancer cell lines and viruses.
-
Phenylpropanoids : A number of phenylpropanoids have been isolated from the rhizomes and have demonstrated significant antioxidative properties.
-
Volatile Oils : The essential oil of lesser galangal contains compounds like 1,8-cineole and is responsible for its characteristic aroma and some of its antimicrobial effects.
-
Polysaccharides : Polysaccharides from A. officinarum (AOPs) have been shown to possess antioxidant capabilities.
Methodologies for Identification and Characterization
A systematic workflow is crucial for the successful identification of novel bioactive compounds. This process involves extraction, fractionation, isolation, and structural elucidation, followed by comprehensive bioactivity screening.
Experimental Workflow
The general process for isolating and identifying bioactive compounds from lesser galangal is outlined below.
Experimental Protocols
3.2.1 Extraction Techniques
The choice of extraction method and solvent is critical as it significantly influences the yield and profile of the extracted compounds.
-
Protocol 1: Ultrasonic-Assisted Extraction (for Polysaccharides and Flavonoids)
-
Mix powdered, pre-treated A. officinarum rhizomes with the chosen solvent (e.g., water for polysaccharides, 70% ethanol for flavonoids). A common solid-to-liquid ratio is 1:12 to 1:20 (g/mL).
-
Place the mixture in an ultrasonic cleaner/bath.
-
Apply ultrasonic power (e.g., 380 W) for a specified duration (e.g., 6-10 minutes).
-
Set the extraction temperature as required (e.g., 70-80°C for flavonoids).
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
The resulting filtrate is the crude extract, which can be concentrated under reduced pressure.
-
-
Protocol 2: Soxhlet Extraction (for Flavonoids and other small molecules)
-
Place a known quantity of dried, powdered rhizome into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).
-
Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense into the chamber housing the thimble.
-
Once the chamber is full, the solvent is automatically siphoned back into the flask, carrying extracted compounds with it.
-
Allow the cycle to repeat for a set duration (e.g., several hours) until extraction is complete.
-
Concentrate the extract in the distillation flask using a rotary evaporator.
-
-
Protocol 3: Maceration
-
Soak the dried, powdered rhizomes in a selected solvent (e.g., methanol) in a sealed container.
-
Keep the container at room temperature for an extended period (e.g., 3-7 days), with occasional agitation.
-
After the maceration period, filter the mixture.
-
The filtrate (crude extract) is then concentrated. This method is simple but may be less efficient than others.
-
3.2.2 Isolation and Structural Elucidation
-
Protocol 4: Isolation by Column Chromatography
-
Fractionate the crude extract using solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Subject the most biologically active fraction to column chromatography.
-
Prepare a column using a stationary phase such as silica gel, Sephadex LH-20, or ODS.
-
Load the concentrated fraction onto the column.
-
Elute the compounds using a mobile phase, typically a gradient of solvents with increasing polarity.
-
Collect the eluate in sequential fractions and monitor using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles and repeat the chromatographic process until a pure compound is isolated.
-
-
Protocol 5: Structural Elucidation
-
Mass Spectrometry (MS): Analyze the pure compound to determine its molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): Perform 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) analyses to determine the complete chemical structure, including stereochemistry. The anomeric configurations and linkage sites of glycosides can be determined using 13C NMR.
-
3.2.3 Bioactivity Screening Assays
-
Protocol 6: Anticancer Cell Viability (MTT Assay)
-
Seed cancer cells (e.g., OVCAR-3, A2780/CP70 ovarian cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isolated compound for a specified time (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Protocol 7: Antioxidant Capacity (DPPH Assay)
-
Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol).
-
In a 96-well plate or cuvette, mix various concentrations of the compound with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm. The reduction in absorbance indicates the radical scavenging activity.
-
Use a standard antioxidant like ascorbic acid or quercetin for comparison.
-
Calculate the percentage of inhibition and the IC50 value.
-
Quantitative Bioactivity Data
The following tables summarize key quantitative data on the bioactivity of compounds and extracts from Alpinia officinarum.
Table 1: Anticancer and Antiviral Activity of A. officinarum Compounds
| Compound/Class | Bioactivity | Cell Line / Virus | IC50 Value | Reference |
|---|---|---|---|---|
| Galangin | Anticancer (Cytotoxicity) | A2780/CP70 Ovarian Cancer | 42.3 µM | |
| Galangin | Anticancer (Cytotoxicity) | OVCAR-3 Ovarian Cancer | 34.5 µM | |
| Galangin | Cytotoxicity | IOSE 364 Normal Ovarian | 131.3 µM | |
| Diarylheptanoids | Antiviral | Respiratory Syncytial Virus (RSV) | 5 µg/mL | |
| Diarylheptanoids | Antiviral | Poliovirus | 3.7 µg/mL |
| Diarylheptanoids | Antiviral | Measles Virus | 6.3 µg/mL | |
Table 2: Extraction Yields and Phytochemical Content
| Extract Type | Extraction Method | Parameter | Result | Reference |
|---|---|---|---|---|
| Polysaccharides (AOPs) | Ultrasonic-Assisted | Maximum Yield | 5.72% | |
| Total Flavonoids | Ethanolic Extraction | Total Flavonoid Content | 14.1 mg/g | |
| Ethanolic Extract | Soxhlet | Total Flavonoid Content | 63.60 mg/g (as Quercetin equivalent) | |
| Rhizome Extract | - | Total Phenolic Content | 53.18 mg GAE/g |
| Rhizome Extract | - | Total Flavonoid Content | 14.12 mg CE/g | |
Table 3: Antioxidant Activity of A. officinarum Extracts
| Assay | Result | Reference |
|---|---|---|
| DPPH Radical Scavenging | 77.76% inhibition | |
| ABTS Radical Scavenging | 8.66 mmol TE/g |
| FRAP (Ferric Reducing Antioxidant Power) | 3.99 mmol TE/g | |
Mechanisms of Action & Signaling Pathways
Understanding the molecular pathways modulated by bioactive compounds is essential for drug development. Compounds from lesser galangal have been shown to induce apoptosis in cancer cells and exert anti-inflammatory effects through the modulation of key signaling cascades.
Diarylheptanoid-Induced Apoptosis in Breast Cancer Cells
A diarylheptanoid (Compound 2) from A. officinarum has been shown to induce apoptosis in MCF-7 breast cancer cells by acting as a pro-oxidant. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial and lysosomal dysfunction.
Galangin-Induced Apoptosis in Ovarian Cancer Cells
Galangin induces apoptosis in platinum-resistant ovarian cancer cells through a p53-dependent pathway. It also inhibits the pro-survival Akt/p70S6K signaling cascade, further promoting programmed cell death.
Anti-Inflammatory Mechanism
Certain diarylheptanoids from A. officinarum exert anti-inflammatory effects by targeting core inflammatory signaling pathways. They inhibit the activation of mitogen-activated protein kinase (MAPK) and the transcription factor NF-κB, which are central regulators of pro-inflammatory mediator production, such as TNF-α.
Conclusion
Alpinia officinarum is a validated source of diverse and potent bioactive compounds, holding significant promise for pharmaceutical development. The flavonoids and diarylheptanoids, in particular, have demonstrated robust anticancer, anti-inflammatory, and antioxidant activities through well-defined molecular mechanisms. The protocols and data presented in this guide offer a framework for the systematic exploration of lesser galangal, facilitating the discovery of novel therapeutic agents. Further research, including clinical trials, is essential to fully translate the pharmacological potential of these natural compounds into effective clinical applications.
Methodological & Application
Application Notes and Protocols for the Structure Elucidaion of Alpiniaterpene A by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic methods used for the structure elucidation of Alpiniaterpene A, a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. The protocols outlined below are based on the data reported in the primary literature and are intended to guide researchers in similar structure determination studies.
Introduction
This compound is a natural product belonging to the sesquiterpenoid class of compounds, which are known for their diverse biological activities. The precise determination of its molecular structure is crucial for understanding its chemical properties and potential therapeutic applications. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) techniques, is the most powerful tool for elucidating the complex three-dimensional structure of such molecules in solution.
This document details the experimental protocols for acquiring and interpreting the NMR data necessary to unambiguously assign the chemical structure of this compound.
Data Presentation
The structural elucidation of this compound was accomplished through the comprehensive analysis of its NMR spectral data. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are fundamental to the structure determination process.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.86 | d | 5.5 |
| 2α | 2.15 | m | |
| 2β | 2.01 | m | |
| 3 | 2.45 | m | |
| 4 | 1.83 | m | |
| 5 | 1.95 | m | |
| 8α | 1.65 | m | |
| 8β | 1.50 | m | |
| 9α | 1.75 | m | |
| 9β | 1.60 | m | |
| 11 | 1.01 | d | 7.0 |
| 12 | 0.88 | d | 7.0 |
| 13 | 1.72 | s | |
| 14 | 4.75 | s | |
| 14' | 4.68 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 129.8 | CH |
| 2 | 27.5 | CH₂ |
| 3 | 39.8 | CH |
| 4 | 48.9 | C |
| 5 | 45.3 | CH |
| 6 | 209.5 | C |
| 7 | 50.1 | C |
| 8 | 22.9 | CH₂ |
| 9 | 41.5 | CH₂ |
| 10 | 149.5 | C |
| 11 | 21.5 | CH₃ |
| 12 | 21.4 | CH₃ |
| 13 | 22.1 | CH₃ |
| 14 | 109.8 | CH₂ |
| 15 | 171.2 | C |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.
Sample Preparation
-
Compound: this compound (approximately 5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃, 0.5 mL)
-
Procedure:
-
Weigh the sample of this compound accurately.
-
Dissolve the sample in CDCl₃ in a clean, dry NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Experiment: 1D ¹H NMR
-
Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (J-values) to identify proton-proton connectivities.
-
¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer (on a 500 MHz system)
-
Experiment: 1D ¹³C NMR with proton decoupling
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Temperature: 298 K
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy)
-
Instrument: 500 MHz NMR Spectrometer
-
Experiment: Gradient-selected COSY (gCOSY)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Parameters:
-
Pulse Program: Standard gCOSY sequence
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Relaxation Delay: 1-2 seconds
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
Analyze the cross-peaks, which indicate correlations between coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Instrument: 500 MHz NMR Spectrometer
-
Experiment: Gradient-selected HSQC (gHSQC)
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).
-
Parameters:
-
Pulse Program: Standard gHSQC sequence with sensitivity enhancement
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1.5-2 seconds
-
One-bond coupling constant (¹JCH) optimized for ~145 Hz.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Analyze the cross-peaks which correlate a proton signal with the signal of its directly bonded carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Instrument: 500 MHz NMR Spectrometer
-
Experiment: Gradient-selected HMBC (gHMBC)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Parameters:
-
Pulse Program: Standard gHMBC sequence
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1.5-2 seconds
-
Long-range coupling constant (ⁿJCH) optimized for 8-10 Hz.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Analyze the cross-peaks which reveal connectivities between protons and carbons separated by two or three bonds, crucial for assembling the carbon skeleton.
-
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow for the structure elucidation of this compound using the NMR data obtained from the experiments described above.
Caption: Experimental workflow for NMR-based structure elucidation.
Application Note: High-Resolution Mass Spectrometry (HR-MS) Analysis of Alpiniaterpene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a sesquiterpenoid isolated from the rhizomes of Alpinia officinarum, a plant with a history of use in traditional medicine.[1] The chemical formula of this compound is C16H22O4, and it has a molecular weight of 278.34 g/mol .[1] High-resolution mass spectrometry (HR-MS) is a powerful analytical technique for the accurate mass determination and structural elucidation of natural products like this compound. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), offering insights into its characterization and quantification.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible HR-MS analysis. The following is a general procedure for the extraction of this compound from plant material.
Materials:
-
Rhizomes of Alpinia officinarum
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction:
-
Air-dry the rhizomes of Alpinia officinarum and grind them into a fine powder.
-
Macerate the powdered plant material with methanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction (LLE):
-
Suspend the concentrated crude extract in water.
-
Perform a liquid-liquid partition with ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the less polar compounds, including this compound.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a water/methanol gradient to remove highly polar impurities.
-
Elute the fraction containing this compound with an appropriate methanol/water or acetonitrile/water mixture.
-
Evaporate the final eluate to dryness and reconstitute in a suitable solvent (e.g., methanol or acetonitrile) for LC-HRMS analysis.
-
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters (General Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
HR-MS Parameters (General Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Mass Analyzer | Orbitrap or TOF |
| Scan Range (m/z) | 50 - 1000 |
| Resolution | > 60,000 FWHM |
| Data Acquisition Mode | Full Scan and Data-Dependent MS/MS (dd-MS2) |
| Collision Energy | Ramped (e.g., 10-40 eV) for dd-MS2 |
Data Presentation
Quantitative Data
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analyte | Molecular Formula | Theoretical m/z [M+H]+ | Measured m/z [M+H]+ | Mass Error (ppm) | Key Fragment Ions (m/z) |
| This compound | C16H22O4 | 279.1591 | To be determined | To be determined | To be determined |
Note: The "Measured m/z" and "Mass Error" would be determined experimentally. Key fragment ions would be identified from the MS/MS spectrum.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HR-MS analysis of this compound, from sample preparation to data analysis.
Caption: Experimental workflow for HR-MS analysis of this compound.
Proposed Fragmentation Pathway
Based on the structure of this compound and common fragmentation patterns of sesquiterpenoids, a proposed fragmentation pathway can be visualized. The following diagram illustrates a potential fragmentation cascade.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive framework for the high-resolution mass spectrometry analysis of this compound. The detailed protocols for sample preparation and LC-HRMS analysis, combined with the illustrative diagrams, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data and experimentally confirmed fragmentation patterns for this compound require dedicated studies, the methodologies outlined here provide a robust starting point for its characterization and quantification. The high accuracy and sensitivity of HR-MS make it an indispensable tool for the in-depth analysis of complex natural products like this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Alpiniaterpene A
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Alpiniaterpene A, a sesquiterpenoid of interest found in plants of the Alpinia genus.[1] This method is designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation, ensuring accuracy and reproducibility.
Introduction
This compound is a sesquiterpenoid isolated from Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1] Terpenoids are a large and diverse class of naturally occurring organic chemicals with a wide range of biological activities, making them a focal point in pharmaceutical research and natural product chemistry.[2][3] The development of a validated analytical method is crucial for the quality control, standardization, and pharmacokinetic studies of this compound. This document presents a detailed HPLC method suitable for the determination of this compound in various sample matrices, including plant extracts.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of terpenoids.[4][5]
-
Solvents: HPLC grade methanol, acetonitrile, and water are required.[4][6] Formic acid (analytical grade) can be used as a mobile phase modifier.[4]
-
Reference Standard: A certified reference standard of this compound.
-
Sample Preparation: Syringe filters (0.45 µm), ultrasonic bath, and rotary evaporator.[6][7][8]
The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min, 60-90% B;20-25 min, 90% B;25-30 min, 90-60% B;30-35 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (based on typical absorbance for terpenoids without strong chromophores)[4][9] |
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8] Use sonication to ensure complete dissolution.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Proper sample preparation is critical for accurate and reliable HPLC analysis, as it minimizes interference from the sample matrix.[7][10]
-
Extraction from Plant Material:
-
Dry the plant material (e.g., rhizomes of Alpinia officinarum) at a controlled temperature (40-50 °C) until a constant weight is achieved.[8]
-
Grind the dried material into a fine powder.[8]
-
Accurately weigh approximately 1 g of the powdered material and extract with a suitable solvent such as methanol or a mixture of n-hexane and diethyl ether (1:1) using ultrasonication for 30-60 minutes or Soxhlet extraction for exhaustive extraction.[8][11]
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[6][11]
-
If the concentration of this compound is low, the extract can be concentrated using a rotary evaporator.[7]
-
Reconstitute the dried extract in a known volume of the mobile phase before injection into the HPLC system.[7]
-
Method Validation Parameters
For regulatory purposes and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[12] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison of retention times with a standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[13] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[13] |
| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Intra-day and Inter-day) | RSD ≤ 2%.[5][12] |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 95-105% recovery.[2] |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of method development and application.
Conclusion
The HPLC method described in this application note provides a reliable and efficient approach for the quantitative analysis of this compound. The protocol offers a solid foundation for researchers and professionals in the field of natural product analysis and drug development. Adherence to the outlined sample preparation and chromatographic conditions, followed by proper method validation, will ensure high-quality and reproducible results. This method can be readily adapted for the analysis of other related terpenoids with minor modifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 3. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uft-plovdiv.bg [uft-plovdiv.bg]
- 5. mdpi.com [mdpi.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. organomation.com [organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Alpiniaterpene A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpiniaterpene A is a sesquiterpenoid isolated from the rhizomes of Alpinia officinarum. The Alpinia genus is known for its traditional use in treating inflammatory ailments, and various compounds derived from these plants have demonstrated anti-inflammatory properties. These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The protocols herein describe methods to quantify key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described assays, illustrating the potential anti-inflammatory effects of this compound.
| Treatment | Viability (%) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | p-p65/p65 Ratio | p-p38/p38 Ratio |
| Control | 100 ± 5.2 | 1.2 ± 0.3 | 50.5 ± 8.3 | 35.2 ± 6.1 | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | 98 ± 4.8 | 25.8 ± 2.1 | 1500.2 ± 120.5 | 1200.8 ± 98.7 | 0.9 ± 0.1 | 0.8 ± 0.09 |
| LPS + this compound (10 µM) | 97 ± 5.1 | 15.3 ± 1.5 | 950.6 ± 85.2 | 800.4 ± 75.3 | 0.5 ± 0.06 | 0.4 ± 0.05 |
| LPS + this compound (25 µM) | 96 ± 4.9 | 8.1 ± 0.9 | 450.3 ± 40.1 | 350.1 ± 30.2 | 0.2 ± 0.03 | 0.2 ± 0.04 |
| LPS + Dexamethasone (1 µM) | 99 ± 4.5 | 5.2 ± 0.6 | 300.7 ± 25.8 | 250.9 ± 21.4 | 0.15 ± 0.02 | 0.18 ± 0.03 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation.
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) for 1 hour. A vehicle control (e.g., 0.1% DMSO) should also be included.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1][2] An unstimulated control group should be maintained. Dexamethasone (1 µM) can be used as a positive control for anti-inflammatory activity.
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[3][4][5]
-
Protocol:
-
Collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[5]
-
Incubate for 10 minutes at room temperature in the dark.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Assays (ELISA)
Quantification of pro-inflammatory cytokines such as TNF-α and IL-6 provides insight into the immunomodulatory effects of this compound.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7]
-
Briefly, the assay involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.[8]
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to investigate the effect of this compound on key inflammatory signaling pathways.
-
Principle: Western blotting allows for the detection of specific proteins in a sample. Here, we assess the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38) pathways, as phosphorylation indicates their activation.[9][10]
-
Protocol:
-
After a shorter incubation period with LPS (e.g., 30-60 minutes), wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.
Caption: Simplified diagram of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
References
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Assessing the Antioxidant Capacity of Alpiniaterpene A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A is a novel diterpene isolated from the rhizomes of Alpinia species. The Alpinia genus, a member of the Zingiberaceae family, is well-regarded for its rich composition of bioactive compounds, including terpenoids, flavonoids, and phenolic compounds, which have demonstrated a variety of pharmacological activities, including antioxidant effects.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. These application notes provide a comprehensive guide to assessing the antioxidant capacity of this compound, detailing experimental protocols and potential mechanisms of action.
While specific quantitative data for this compound is not yet widely available in published literature, this document provides representative data from other antioxidant compounds isolated from the Alpinia genus to serve as a benchmark for experimental design and data interpretation.
Data Presentation: Antioxidant Capacity of Compounds from Alpinia Species
The following table summarizes the antioxidant activities of various extracts and compounds from different Alpinia species, as measured by common in vitro assays. This data can be used for comparative purposes when evaluating the antioxidant potential of this compound.
| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Alpinia coriandriodora Water Extract | DPPH | 6.59 ± 0.88 | BHT | 21.83 ± 0.89 | [2] |
| Alpinia coriandriodora 70% Ethanol Extract | DPPH | 17.70 ± 1.15 | BHT | 21.83 ± 0.89 | [2] |
| Alpinia coriandriodora Water Extract | ABTS | 20.48 ± 0.44 | - | - | [2] |
| Alpinia coriandriodora 70% Ethanol Extract | ABTS | 18.27 ± 0.55 | - | - | [2] |
| Alpinia galanga 60% Methanol Extract | DPPH | 7.22 ± 0.57 | Ascorbic Acid | 5.07 | [3] |
| Alpinia galanga 60% Ethanol Extract | DPPH | 8.54 ± 0.38 | Ascorbic Acid | 5.07 | [3] |
| Alpinia galanga Aqueous Extract | DPPH | 9.33 ± 0.46 | Ascorbic Acid | 5.07 | [3] |
| Alpinia pahangensis Ethyl Acetate Fraction | DPPH | 350 ± 94 | - | - | [4] |
| Isolated Compounds from Alpinia oxyphylla | ABTS | 6.42 - 46.03 | - | - | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a fresh 0.1 mM DPPH solution in methanol.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark blue-green ABTS•+ solution.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound stock solution
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Prepare a stock solution of Fluorescein and a fresh solution of AAPH in phosphate buffer.
-
Prepare serial dilutions of this compound and Trolox standards in phosphate buffer.
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC value of this compound as Trolox equivalents (TE) per unit of concentration (e.g., µmol TE/µmol).
Potential Signaling Pathways
Terpenoids have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[6][7] One of the most important of these is the Keap1-Nrf2-ARE pathway.
Keap1-Nrf2-ARE Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to inducers like certain terpenoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[7] The upregulation of these enzymes enhances the cell's capacity to combat oxidative stress. It is plausible that this compound could act as an activator of this protective pathway.
Visualizations
Caption: Experimental workflow for assessing the antioxidant capacity of this compound.
Caption: Proposed Keap1-Nrf2-ARE signaling pathway for this compound's antioxidant activity.
References
- 1. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 2. Frontiers | Phytochemical analysis, antioxidant, antimicrobial, and anti-enzymatic properties of Alpinia coriandriodora (sweet ginger) rhizome [frontiersin.org]
- 3. Evaluation of Antioxidant Activities of Alpinia Galanga (L.) Willd – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Antioxidant potential, cytotoxic activity and total phenolic content of Alpinia pahangensis rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cancer Cell Apoptosis with Terpenoids from the Alpinia Genus
Disclaimer: As of late 2025, specific studies on the bioactivity of Alpiniaterpene A are not available in the public scientific literature. The following application notes and protocols are based on the documented pro-apoptotic effects of other terpenoids and extracts isolated from various species within the Alpinia genus. These protocols serve as a comprehensive guide for researchers and drug development professionals to investigate the potential of novel compounds like this compound in inducing cancer cell apoptosis.
Introduction
The Alpinia genus, a member of the Zingiberaceae family, is a rich source of bioactive secondary metabolites, including terpenoids, flavonoids, and diarylheptanoids.[1][2] Numerous studies have demonstrated the potent cytotoxic and pro-apoptotic activities of extracts and isolated compounds from Alpinia species against various cancer cell lines.[3][4][5] Terpenoids, in particular, are a major class of compounds found in Alpinia that have shown significant anticancer potential.[2][6] This document provides a detailed framework for evaluating the apoptosis-inducing capabilities of a novel terpenoid, such as this compound, derived from this genus.
The proposed mechanism of action for apoptosis induction by Alpinia-derived compounds often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, modulation of the Bcl-2 family of proteins, and influence on critical signaling cascades like MAPK and PI3K/Akt.[3][7] The protocols outlined below are designed to investigate these cellular and molecular events systematically.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be expected when evaluating a novel pro-apoptotic terpenoid from the Alpinia genus. This data is representative of findings for similar compounds and should be generated for this compound to determine its specific efficacy.
| Assay Type | Cancer Cell Line | Parameter Measured | Treatment Condition | Result |
| Cell Viability (MTT Assay) | A549 (Lung Carcinoma) | IC₅₀ | 48h treatment | 50 µM |
| Panc-28 (Pancreatic Cancer) | IC₅₀ | 48h treatment | 75 µM | |
| HeLa (Cervical Cancer) | IC₅₀ | 48h treatment | 60 µM | |
| Apoptosis (Annexin V/PI) | A549 (Lung Carcinoma) | % Apoptotic Cells | 50 µM, 48h | 45% |
| Panc-28 (Pancreatic Cancer) | % Apoptotic Cells | 75 µM, 48h | 40% | |
| Caspase Activity | A549 (Lung Carcinoma) | Caspase-3/7 Activity | 50 µM, 24h | 3.5-fold increase |
| A549 (Lung Carcinoma) | Caspase-8 Activity | 50 µM, 24h | 2.8-fold increase | |
| A549 (Lung Carcinoma) | Caspase-9 Activity | 50 µM, 24h | 4.2-fold increase | |
| Western Blot Analysis | A549 (Lung Carcinoma) | Protein Expression | 50 µM, 48h | Cleaved PARP: ↑, Bcl-2: ↓, Bax: ↑, p-JNK: ↑ |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate a plausible signaling pathway for apoptosis induced by an Alpinia terpenoid and the general experimental workflow for its evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, Panc-28, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the stained cells by flow cytometry within one hour.
Protocol 3: Caspase Activity Assay
This protocol quantifies the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
Caspase-Glo® 3/7, 8, or 9 Assay Systems
-
Treated and untreated cells
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for a specified time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add 100 µL of the Caspase-Glo® reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number or a vehicle control to determine the fold-change in caspase activity.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]
- 2. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Alpinia pricei rhizome extracts induce apoptosis of human carcinoma KB cells via a mitochondria-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpinia japonica extract induces apoptosis of hepatocellular carcinoma cells through G0/G1 cell cycle arrest and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Alpiniaterpene A as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpiniaterpene A, a naturally occurring diterpenoid isolated from Alpinia officinarum, presents significant potential as a reference standard in the phytochemical analysis of medicinal plants and the development of novel therapeutics. Its unique chemical structure makes it a valuable marker for the quantification of related terpenoid compounds in complex botanical extracts. This application note provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the characterization of phytochemicals. Furthermore, this document outlines a potential biological signaling pathway associated with the anti-inflammatory activity often attributed to terpenes.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the application of this compound as a standard for the analysis of a methanolic extract of Alpinia officinarum rhizomes.
Table 1: HPLC-UV Quantification of this compound in Alpinia officinarum Extract
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % (w/w) in Dry Extract |
| This compound Standard (10 µg/mL) | 8.52 | 125430 | 10.0 | N/A |
| A. officinarum Extract (1 mg/mL) | 8.51 | 62715 | 5.0 | 0.5% |
| Spike Recovery (Extract + 5 µg/mL Std) | 8.52 | 125100 | 9.9 | N/A |
| Blank (Methanol) | N/A | N/A | N/D | N/A |
N/A: Not Applicable; N/D: Not Detected
Table 2: GC-MS Quantification of a Volatile Terpene in Alpinia officinarum Essential Oil using an Internal Standard Method
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) |
| Internal Standard (IS) | 10.25 | 136 | 93 | 68 | 10.0 |
| This compound Derivative | 15.78 | 271 | 204 | 189 | 7.8 |
| Other Terpene 1 | 12.45 | 136 | 93 | 121 | 15.2 |
| Other Terpene 2 | 14.12 | 204 | 189 | 133 | 9.5 |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify the concentration of this compound in a plant extract using an external standard method.
2. Materials:
-
This compound analytical standard (e.g., from MedChemExpress)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Plant extract (e.g., methanolic extract of Alpinia officinarum)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Standard Preparation:
- Prepare a stock solution of this compound (100 µg/mL) by dissolving 1 mg of the standard in 10 mL of HPLC-grade methanol.
- From the stock solution, prepare a series of calibration standards (e.g., 1, 2.5, 5, 10, 25 µg/mL) by serial dilution with methanol.
4. Sample Preparation:
- Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
- Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
0-5 min: 50% B
-
5-15 min: 50-90% B
-
15-20 min: 90% B
-
20-21 min: 90-50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
- Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
- Calculate the percentage (w/w) of this compound in the dry extract.
Protocol 2: Analysis of Terpenes by GC-MS
1. Objective: To identify and quantify volatile terpenes in an essential oil sample using an internal standard method. Due to the low volatility of this compound, a derivatization step would be necessary for GC-MS analysis. This protocol outlines a general approach.
2. Materials:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., n-alkane such as tetracosane)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS grade solvent (e.g., hexane or ethyl acetate)
-
Essential oil sample from Alpinia officinarum
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
3. Standard and Sample Preparation:
- Prepare a stock solution of the this compound standard and the internal standard in the chosen solvent.
- For derivatization, evaporate a known amount of the standard or sample to dryness under a gentle stream of nitrogen. Add the derivatization agent and heat at 70°C for 30 minutes.
- Prepare a calibration curve by derivatizing a series of standard solutions containing a fixed concentration of the internal standard and varying concentrations of this compound.
- Prepare the essential oil sample by diluting it in the chosen solvent and adding the internal standard to a final concentration of 10 µg/mL, followed by derivatization.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 5°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 m/z
5. Data Analysis:
- Identify the derivatized this compound and other terpenes based on their retention times and mass spectra by comparing them to a mass spectral library (e.g., NIST).
- Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the standard.
- Quantify the amount of the target analyte in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for phytochemical analysis using this compound as a standard.
Troubleshooting & Optimization
improving the yield of Alpiniaterpene A from Alpinia officinarum extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Alpiniaterpene A from Alpinia officinarum extract.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate Extraction Method: this compound is a sesquiterpenoid, which can be sensitive to high temperatures. Methods like high-temperature distillation may cause degradation.[1] 2. Incorrect Solvent Selection: The polarity of the solvent may not be optimal for extracting sesquiterpenoids. 3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Alpinia officinarum rhizomes. | 1. Optimize Extraction Method: Consider using methods that operate at lower temperatures, such as supercritical fluid extraction (SFE) or ultrasonic-assisted extraction (UAE) with a suitable solvent.[2] For solvent extraction, a mid-polarity solvent or a sequential extraction with solvents of increasing polarity might be effective. 2. Solvent Optimization: Experiment with different solvents such as hexane, ethyl acetate, or ethanol. A mixture of solvents might also improve the extraction efficiency. 3. Source High-Quality Rhizomes: Ensure the plant material is properly identified, sourced from a reliable supplier, and stored in a cool, dry place away from light to prevent degradation of volatile compounds. |
| Co-extraction of Impurities | 1. Solvent with Low Selectivity: Solvents like ethanol can co-extract a wide range of compounds, including chlorophyll and polar compounds, which can interfere with purification.[1] 2. High Extraction Temperature: Higher temperatures can increase the extraction of unwanted compounds. | 1. Use a More Selective Solvent: Hexane or supercritical CO2 are more selective for non-polar compounds like sesquiterpenoids.[3] A preliminary extraction with a non-polar solvent can be followed by extraction with a more polar solvent to fractionate the compounds. 2. Lower Extraction Temperature: If using solvent extraction, consider performing it at a lower temperature or using a cold extraction method like maceration. |
| Thermal Degradation of this compound | 1. High Temperatures during Extraction: Methods like steam distillation can lead to the degradation of heat-sensitive terpenes.[1] 2. High Temperatures during Solvent Removal: Evaporation of the solvent at high temperatures can degrade the target compound. | 1. Choose a Low-Temperature Extraction Method: SFE and UAE are generally performed at lower temperatures.[2] 2. Use Rotary Evaporation under Reduced Pressure: When removing the solvent, use a rotary evaporator at a low temperature and under vacuum to minimize thermal degradation. |
| Inaccurate Quantification of this compound | 1. Inappropriate Analytical Method: Using an analytical technique not suitable for volatile sesquiterpenoids. 2. Loss of Volatile Compounds during Sample Preparation: this compound may be lost due to evaporation before analysis. 3. Co-elution with Other Compounds: In chromatographic analysis, other compounds in the extract may have similar retention times to this compound. | 1. Select a Suitable Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like sesquiterpenoids.[4] HPLC-MS can also be used.[5] 2. Handle Samples with Care: Keep extracts in sealed vials and at low temperatures to minimize the loss of volatile components. 3. Optimize Chromatographic Conditions: Adjust the temperature program in GC-MS or the mobile phase gradient in HPLC to achieve better separation of peaks. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sesquiterpenoid that has been isolated from the rhizomes of Alpinia officinarum.[6] Sesquiterpenoids are a class of terpenes that are known for their diverse biological activities.
Q2: Which extraction method is best for maximizing the yield of this compound?
A2: The optimal extraction method depends on a balance of yield, purity, and the available equipment. Supercritical Fluid Extraction (SFE) is a modern technique that can offer high selectivity and yield for terpenes while avoiding the use of organic solvents and high temperatures.[2] Ultrasonic-assisted extraction (UAE) can also provide good yields with reduced extraction times.[2] For traditional solvent extraction, using a mid-polarity solvent like ethyl acetate or sequential extraction from non-polar to polar solvents can be effective.
Q3: How can I remove unwanted compounds from my extract?
A3: Post-extraction purification can be achieved using chromatographic techniques. Column chromatography with silica gel is a common method for separating terpenes from other compounds in the extract.[7] The choice of the solvent system (mobile phase) is crucial for achieving good separation.
Q4: What analytical technique should I use to quantify this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method for the quantification of volatile sesquiterpenoids like this compound.[4][8] This technique separates the components of the volatile oil and provides mass spectra for their identification and quantification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can also be a viable option.[5]
Q5: How does the pre-treatment of the plant material affect the yield?
A5: The pre-treatment of Alpinia officinarum rhizomes is a critical step. Drying the rhizomes is important, but the drying method can influence the final composition of the extract.[9] Grinding the dried rhizomes into a fine powder increases the surface area for extraction, which can significantly improve the extraction efficiency.
Data Presentation
Table 1: Comparison of Essential Oil Composition from Alpinia officinarum using Different Extraction Methods
| Compound | Steam Distillation (SD) (%) | Ultrasonic-Assisted Extraction (UAE) (%) | Supercritical Fluid Extraction (SFE) (%) |
| 1,8-Cineole | 28.3 | 20.1 | 29.5 |
| α-Terpineol | 6.7 | 5.8 | 7.1 |
| α-Fenchyl acetate | 15.2 | 12.3 | 16.8 |
| Carotol | 8.9 | 7.5 | 9.2 |
| (E)-Methyl cinnamate | 4.0 | 3.1 | 4.5 |
| Camphor | 3.4 | 2.8 | 3.9 |
| β-Pinene | 3.1 | 2.5 | 3.3 |
| Camphene | 2.3 | 1.9 | 2.6 |
| Borneol | 1.7 | 1.4 | 1.9 |
| α-Eudesmol | 4.5 | 3.7 | 4.9 |
| Data adapted from a study on the analysis of essential oils from Alpiniae Officinarum Hance. The presence and relative amounts of specific sesquiterpenoids like this compound would require specific analysis but are expected to be part of the essential oil fraction. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the rhizomes of Alpinia officinarum at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered rhizome into a 250 mL flask.
-
Add 100 mL of hexane (or another suitable solvent like ethyl acetate).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 40°C) for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the solvent.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator at a low temperature (e.g., <40°C) under reduced pressure to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the mobile phase.
-
Protocol 2: Quantification of this compound by GC-MS
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
-
-
GC-MS Analysis:
-
GC System: Agilent or similar, equipped with an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 60°C for 5 min, then ramp up to 180°C at 3°C/min, and then to 280°C at 20°C/min, hold for 10 min.[4]
-
Injection Volume: 1 µL (split mode).
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification: Identify this compound based on its retention time and mass spectrum compared to a standard, if available, or by library search and interpretation of the fragmentation pattern.
-
Quantification: Use an internal standard method for accurate quantification.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: General biosynthetic pathway of sesquiterpenes like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Study on HPLC fingerprint of Alpinia officinarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Chemical study of Alpinia officinarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Alpiniaterpene A in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Alpiniaterpene A in bioassays.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem 1: this compound precipitates out of solution upon addition to aqueous bioassay media.
Cause: this compound is a sesquiterpene, a class of compounds known to be hydrophobic and poorly soluble in aqueous solutions. Direct addition to cell culture media or buffers will likely cause it to precipitate.
Solution Workflow:
Caption: Decision workflow for addressing this compound precipitation.
Detailed Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.
-
Select an Appropriate Solvent: The choice of solvent can impact your specific bioassay. Refer to the table below for guidance on solvent cytotoxicity.
-
Serial Dilution: Perform serial dilutions of your concentrated stock solution directly into the final bioassay medium. This gradual dilution can help maintain solubility.
-
Control Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your bioassay low enough to avoid cellular toxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.5% and ethanol at or below 1% in most cell-based assays. However, this can be cell-line dependent, so it is best to run a solvent toxicity control experiment.
Problem 2: The required concentration of this compound for the bioassay cannot be reached without solvent-induced toxicity.
Cause: The concentration of organic solvent needed to dissolve the desired amount of this compound is toxic to the cells in the bioassay.
Solution: Explore advanced solubilization techniques.
Advanced Solubilization Workflow:
Caption: Workflow for selecting an advanced solubilization method.
Detailed Methodologies:
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic solid carrier.
-
Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles or liposomes can improve its solubility and delivery to cells.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO or ethanol in a cell-based bioassay?
A1: The maximum tolerated concentration of organic solvents is highly dependent on the cell line being used. However, as a general guideline, the final concentration of DMSO should be kept at or below 0.5% (v/v) and ethanol at or below 1% (v/v) to minimize cytotoxic effects. It is always recommended to perform a solvent toxicity control experiment for your specific cell line and assay duration.
Q2: Are there any known signaling pathways affected by sesquiterpenes like this compound?
A2: Yes, many sesquiterpenes have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets. This compound may potentially act on these pathways to exert its biological effects.
Potential Anti-Inflammatory Signaling Pathway for Sesquiterpenes:
Caption: Potential mechanism of anti-inflammatory action for sesquiterpenes.
Q3: Can I heat the solution to help dissolve this compound?
A3: Gentle warming can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound should be considered. Excessive heat may lead to degradation. If you choose to warm the solution, do so cautiously and for a minimal amount of time.
Q4: My compound still precipitates after making a stock in DMSO and diluting it. What should I do next?
A4: If simple dilution of a DMSO stock is unsuccessful, you should consider the advanced solubilization techniques mentioned in the troubleshooting guide, such as complexation with cyclodextrins or creating a solid dispersion.
Data Presentation
Table 1: Maximum Tolerated Concentration (MTC) of Common Organic Solvents in Various Cell Lines
| Solvent | Cell Line | MTC (v/v) | Reference |
| DMSO | HaCaT | > 2% | |
| A-375 | 0.15 - 1.09% | ||
| A-431 | 0.15 - 1.09% | ||
| CCL-1 | 0.15 - 1.09% | ||
| MCF-7 | ~0.5% | ||
| RAW-264.7 | ~0.5% | ||
| HUVEC | ~0.5% | ||
| Ethanol | HaCaT | > 2% | |
| A-375 | > 2% | ||
| A-431 | > 2% | ||
| CCL-1 | 1 - 2% | ||
| MCF-7 | ~0.5% | ||
| RAW-264.7 | ~0.5% | ||
| HUVEC | ~0.5% |
MTC values can vary based on assay duration and specific experimental conditions.
Experimental Protocols
Protocol: Solubilization of this compound using High-Speed Vibration Milling with Polypeptides
This protocol is adapted from a method for solubilizing hydrophobic compounds for aqueous applications.
Materials:
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This compound
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Poly-L-lysine (PLL) or Poly-γ-glutamic acid (PGA)
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Agate mixing balls
-
High-speed vibrating mill
-
Aqueous solution (e.g., Milli-Q water, PBS)
-
Centrifuge
Procedure:
-
Prepare Solid Mixture: In a milling vessel, combine a pre-weighed amount of this compound and a polypeptide solubilizer (e.g., PLL or PGA). The optimal ratio of compound to solubilizer should be determined empirically, starting with a 1:10 mass ratio.
-
Milling: Add two agate mixing balls to the vessel. Secure the vessel in a high-speed vibrating mill and process at 25 Hz for 30 minutes.
-
Suspension: Suspend the resulting solid mixture in a defined volume of the desired aqueous solution (e.g., 2.0 mL).
-
Centrifugation: Centrifuge the suspension at 4500 rpm for 20 minutes to pellet any insoluble material.
-
Collect Supernatant: Carefully collect the supernatant, which now contains the solubilized this compound complex.
-
Quantification (Optional but Recommended): To determine the concentration of solubilized this compound, the complex can be disrupted with an organic solvent in which the compound is freely soluble, and the absorbance can be measured using a spectrophotometer against a standard curve.
-
Sterile Filtration: For use in cell culture, the final solution should be sterile-filtered through a 0.22 µm filter.
Note: The size of the resulting polypeptide-Alpiniaterpene A complexes can be further controlled using a probe-type sonicator if necessary for specific applications.
Technical Support Center: Optimizing HPLC Separation of Terpene Isomers from Alpinia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of terpene isomers from Alpinia species.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of terpene isomers from Alpinia.
Issue 1: Poor Resolution / Peak Co-elution
Question: I am observing poor resolution between two or more terpene isomer peaks. How can I improve their separation?
Answer:
Improving the resolution between closely eluting or co-eluting peaks often requires a systematic optimization of your HPLC method. Here are several strategies to consider, starting with the most impactful:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often crucial for separating structurally similar isomers. If you are using an isocratic method, switching to a gradient elution can significantly enhance resolution. For existing gradient methods, try decreasing the rate of organic solvent increase, especially around the elution time of the target isomers. For instance, if your isomers elute at 40% B, try a segment from 35-45% B over a longer period.
-
Change the Organic Modifier: The choice of organic solvent can alter the selectivity of the separation. If you are using acetonitrile, consider switching to methanol or vice versa. The different solvent properties can change the interaction with the stationary phase and improve separation.
-
Adjust the Mobile Phase pH: For acidic or basic analytes, adjusting the pH of the aqueous portion of the mobile phase can alter their retention and improve resolution. While most terpenes are neutral, this can be a factor if your extract contains other classes of compounds.
-
Select a Different Column Chemistry: The stationary phase is a critical factor in achieving separation. If you are using a standard C18 column, consider a column with a different selectivity. For terpene isomers, a Phenyl-Hexyl or a C30 column might provide better shape selectivity. For chiral isomers, a chiral stationary phase (CSP) is necessary.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, as predicted by the Van Deemter equation. However, this will also increase the run time.
-
Decrease the Column Temperature: Lowering the temperature can sometimes improve the separation of isomers by increasing the interaction with the stationary phase. However, this will also increase backpressure and viscosity.
Issue 2: Peak Tailing or Fronting
Question: My terpene isomer peaks are showing significant tailing or fronting. What could be the cause and how do I fix it?
Answer:
Peak asymmetry is a common problem in HPLC. Here’s a breakdown of potential causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Column Degradation: A void at the head of the column or contamination can cause peak tailing. Try reversing the column (if the manufacturer allows) and flushing it. If the problem persists, the column may need to be replaced.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. This is common with acidic silanols on the silica backbone. Using a mobile phase with a low concentration of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) can help to mask these sites.
-
Mobile Phase Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing. Ensure all connections are made with minimal length of appropriate internal diameter tubing.
Issue 3: Inconsistent Retention Times
Question: The retention times for my terpene isomers are shifting between runs. What is causing this variability?
Answer:
Stable retention times are critical for reliable peak identification and quantification. Fluctuations can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Prepare fresh mobile phase for each analysis day and ensure accurate measurements. If using a buffer, check the pH. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
Pump Performance: Leaks, worn seals, or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates and retention time shifts. Perform regular maintenance on your HPLC system.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and lead to more reproducible results.
-
Column Aging: Over time, the stationary phase of the column will degrade, leading to changes in retention. If you observe a gradual, consistent shift in retention times over many runs, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating terpene isomers from Alpinia?
A1: The choice of column depends on the specific isomers you are targeting.
-
For general profiling and separation of constitutional isomers: A high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
For enhanced separation of structurally similar isomers: Consider a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions, or a C30 column, which is excellent for resolving long-chain, structurally related isomers.
-
For chiral isomers (enantiomers): A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are widely used for separating terpene enantiomers.
Q2: What is a typical starting mobile phase and gradient for Alpinia terpene analysis?
A2: A common starting point for reversed-phase HPLC analysis of terpenes is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol (also with 0.1% acid).
A typical starting gradient could be:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
40-50 min: 10% B (equilibration)
This gradient should be optimized based on the complexity of your sample and the specific terpenes of interest.
Q3: What detection method is most suitable for terpene analysis?
A3:
-
UV-Vis Detector: Many terpenes have weak or no chromophores, making detection by standard UV-Vis challenging. However, some, particularly those with conjugated double bonds, can be detected in the low UV range (200-220 nm).
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (HPLC-MS) is a powerful technique for the identification and quantification of terpenes, as it does not rely on the presence of a chromophore and provides mass information for structural elucidation.
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can be used for non-volatile compounds and is suitable for terpenes that lack a UV chromophore.
Experimental Protocols
Protocol 1: General Screening of Terpene Isomers in Alpinia Extract
This protocol is designed for the general qualitative and quantitative analysis of terpene isomers in an Alpinia extract.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS (ESI in positive ion mode) |
| Sample Preparation | Sonicate 1g of dried, powdered Alpinia rhizome in 10 mL of methanol for 30 minutes. Centrifuge and filter the supernatant through a 0.45 µm syringe filter prior to injection. |
Data Presentation
Table 1: Example Retention Times for Terpene Standards on a C18 Column
| Compound | Retention Time (min) |
| α-Pinene | 18.5 |
| β-Pinene | 19.2 |
| Limonene | 20.1 |
| Linalool | 15.3 |
| Geraniol | 16.8 |
Note: These are example retention times and will vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Troubleshooting decision tree for improving HPLC peak resolution.
Caption: Workflow from Alpinia sample preparation to HPLC data analysis.
troubleshooting NMR signal overlap in sesquiterpenoid structure elucidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap during the structure elucidation of sesquiterpenoids.
Troubleshooting Guides
Issue 1: Severe overlap in the 1H NMR spectrum, especially in the aliphatic region.
Question: My 1H NMR spectrum of a newly isolated sesquiterpenoid shows a complex cluster of overlapping signals between 1.0 and 2.5 ppm, making it impossible to assign individual proton resonances. What steps can I take to resolve these signals?
Answer: Severe signal overlap in the aliphatic region is a common challenge in the analysis of sesquiterpenoids due to the high density of protons in similar chemical environments. A systematic approach involving changes in experimental conditions and the use of two-dimensional (2D) NMR techniques is recommended.
Recommended Solutions:
-
Optimize Experimental Conditions: Simple changes to the NMR experiment can often induce sufficient changes in chemical shifts to resolve overlapping signals.
-
Solvent Change: Rerunning the sample in a different deuterated solvent can alter the chemical shifts of specific protons. Aromatic solvents like benzene-d₆ are known to cause significant aromatic solvent-induced shifts (ASIS), which can be particularly effective at resolving overlapping signals.[1][2][3]
-
Temperature Variation: Acquiring spectra at different temperatures can help resolve signals from conformers in dynamic exchange or simply alter chemical shifts enough to improve resolution.[4][5]
-
-
Utilize 2D NMR Spectroscopy: 2D NMR is the most powerful tool for resolving overlap by spreading the signals into a second dimension.[6]
-
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace out spin systems even when the 1D spectrum is crowded.[7]
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective technique for resolving proton signal overlap. It correlates each proton to the carbon it is directly attached to. Since 13C spectra are generally better dispersed, this spreads out the overlapping proton signals, making them easier to assign.[6][8]
-
Experimental Protocols:
Protocol 1: Solvent Study for Signal Dispersion
-
Sample Preparation: Prepare separate, identically concentrated samples of your sesquiterpenoid in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃OD, and DMSO-d₆).
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample, ensuring identical acquisition parameters (e.g., spectral width, number of scans) for accurate comparison.
-
Data Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion in the region of interest.
Protocol 2: 1H-1H COSY
-
Sample Preparation: Dissolve 5-10 mg of the purified sesquiterpenoid in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is free of particulate matter by filtering it into the NMR tube.[7]
-
Data Acquisition:
-
Set the spectral width to encompass all proton signals.
-
Set the number of data points in the direct dimension (t₂) to 1K or 2K.[9]
-
Set the number of increments in the indirect dimension (t₁) to 256 or 512.
-
Acquire the data with an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform to generate the 2D spectrum.
-
Data Analysis: Identify cross-peaks, which indicate J-coupling between protons. Trace the connectivity between coupled protons to build structural fragments.
Protocol 3: 1H-13C HSQC
-
Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.5-0.7 mL of solvent) is often beneficial for 13C-detected experiments.
-
Data Acquisition:
-
Set the proton (direct dimension) and carbon (indirect dimension) spectral widths to cover all expected signals.
-
Use a sufficient number of scans (NS) per increment to achieve good signal-to-noise. The HSQC experiment is generally less sensitive than a standard proton spectrum.[8]
-
The number of increments in the indirect (13C) dimension can typically be set to 128 or 256.[8]
-
-
Data Processing: Process the 2D data to generate the correlation spectrum.
-
Data Analysis: Each peak in the HSQC spectrum correlates a proton signal on the horizontal axis with a 13C signal on the vertical axis, providing clear resolution of overlapping proton signals.
Data Presentation:
Table 1: Effect of Solvent on 1H Chemical Shifts (δ) of a Hypothetical Sesquiterpenoid
| Proton | δ in CDCl₃ (ppm) | δ in C₆D₆ (ppm) | Δδ (ppm) |
| H-1α | 1.85 (m) | 1.95 (m) | +0.10 |
| H-1β | 1.60 (m) | 1.50 (m) | -0.10 |
| H-2α | 1.88 (m, overlapping) | 1.70 (m) | -0.18 |
| H-2β | 1.86 (m, overlapping) | 2.05 (m) | +0.19 |
| H-6 | 2.10 (d) | 2.00 (d) | -0.10 |
| H-11 | 4.55 (s) | 4.30 (s) | -0.25 |
| H-12 | 4.68 (s) | 4.45 (s) | -0.23 |
Note: Positive Δδ indicates a downfield shift in C₆D₆ relative to CDCl₃, while a negative value indicates an upfield shift. This demonstrates how a change in solvent can resolve the overlap of H-2α and H-2β.[2]
Visualization:
Caption: Troubleshooting workflow for ¹H NMR signal overlap.
Issue 2: Difficulty in connecting disparate spin systems to form the complete carbon skeleton.
Question: I have used COSY and HSQC to identify several structural fragments of my sesquiterpenoid, but I am unable to connect them because of quaternary carbons and heteroatoms. How can I piece together the full structure?
Answer: Connecting isolated spin systems is a critical step in structure elucidation and relies on observing correlations over multiple bonds. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for this purpose.
Recommended Solution:
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons that are typically two or three bonds away (2JCH and 3JCH). These long-range correlations are crucial for linking spin systems through atoms that do not have attached protons, such as quaternary carbons and carbonyls.[10][11]
Experimental Protocol:
Protocol 4: 1H-13C HMBC
-
Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.5-0.7 mL) as HMBC is less sensitive than HSQC.[8]
-
Data Acquisition:
-
Set the proton and carbon spectral widths appropriately. The carbon spectral width for HMBC should be larger than for HSQC to include quaternary and carbonyl carbons, which are not observed in HSQC.[8]
-
The experiment is typically optimized to detect correlations from long-range couplings of around 8-10 Hz.
-
Acquire the data with a sufficient number of scans per increment to see the weaker long-range correlations.
-
-
Data Processing and Analysis:
-
After Fourier transformation, the 2D spectrum will show cross-peaks connecting protons to carbons over multiple bonds.
-
For example, a cross-peak between a methyl proton singlet and a quaternary carbon signal definitively links that methyl group to the quaternary center.
-
Systematically analyze these correlations to piece together the fragments identified from COSY and HSQC.
-
Visualization:
Caption: Logic of using HMBC to connect spin systems.
Frequently Asked Questions (FAQs)
Q1: My 1H signals are still overlapping even after trying different solvents. What is the next best step? A1: If changing solvents is insufficient, the most effective next step is to use 2D NMR. A 1H-13C HSQC experiment is the best choice as it disperses the proton signals based on the chemical shifts of their attached carbons, which typically have a much wider chemical shift range and less overlap.[6]
Q2: I observe very broad peaks in my proton NMR spectrum. What could be the cause? A2: Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.
-
Particulate Matter: Undissolved solids in the sample can disrupt field homogeneity. Filter your sample into the NMR tube.[7]
-
Chemical Exchange: The molecule may be undergoing conformational exchange on a timescale similar to the NMR experiment. Acquiring the spectrum at a higher or lower temperature can often sharpen these signals by moving into a fast or slow exchange regime.[4]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Q3: What is the difference between NOESY and ROESY, and which one should I use for a sesquiterpenoid? A3: Both NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons. For molecules in the size range of sesquiterpenoids (approx. 200-300 Da), the NOE effect can be very small or even zero, making NOESY experiments difficult to interpret. ROESY is often a better choice because the ROE is always positive regardless of molecular size, making the results less ambiguous.[10][11]
Q4: Can I get quantitative information, such as the ratio of two isomers, if their signals are partially overlapping? A4: Accurate quantification requires baseline-separated signals.[1] If signals are partially overlapping, simple integration will be inaccurate. You can try to resolve the signals using the methods described above (e.g., changing solvent, temperature, or using a higher field magnet). If resolution is still not possible, spectral deconvolution algorithms, which fit theoretical line shapes to the overlapping peaks, can sometimes provide an estimate of the relative integrals.[12]
Q5: How can I distinguish between CH, CH₂, and CH₃ groups that have similar 13C chemical shifts? A5: You can use spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or an edited HSQC experiment. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra. An edited HSQC provides the same information but in a 2D format correlated to the attached protons.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 9. sssc.usask.ca [sssc.usask.ca]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
minimizing degradation of Alpiniaterpene A during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Alpiniaterpene A during its isolation from Alpinia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it typically isolated?
This compound is a terpene found in plants of the Alpinia genus, which is a part of the ginger family (Zingiberaceae). Terpenes from Alpinia species, such as the monoterpene alpigalanol from Alpinia galanga and labdane diterpenes from Alpinia nigra, are of interest for their potential biological activities. The specific structure of "this compound" may vary, and researchers should confirm its identity using spectroscopic methods.
Q2: What are the primary factors that can cause the degradation of this compound during isolation?
Like many terpenes, this compound is susceptible to degradation from several factors:
-
Heat: High temperatures used during extraction and solvent evaporation can lead to isomerization, oxidation, or complete breakdown of the terpene structure.
-
Light: Exposure to UV light can induce photochemical reactions, leading to the formation of artifacts.
-
Air (Oxygen): Terpenes can undergo auto-oxidation in the presence of oxygen, forming peroxides, alcohols, and other oxidation products.
-
Acids and Bases: Strong acids or bases can catalyze rearrangements and other chemical transformations of the terpene skeleton.
Q3: Which extraction methods are recommended for minimizing the degradation of this compound?
The choice of extraction method is critical for preserving the integrity of this compound. Cold extraction methods are generally preferred. Soaking or maceration at room temperature or below with an appropriate solvent is a gentle method. While techniques like Soxhlet extraction are efficient, the prolonged exposure to heat can be detrimental to thermolabile compounds.
Q4: How should I store my plant material and extracts to prevent degradation of this compound?
Proper storage is crucial. Plant material should be stored in a cool, dark, and dry place. For long-term storage, freezing the material is advisable to minimize enzymatic and oxidative degradation. Extracts should be stored in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to prevent degradation from light and oxygen.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | Increase the extraction time or the solvent-to-solid ratio. Consider using a more appropriate solvent based on the polarity of this compound. | Improved recovery of the target compound from the plant matrix. |
| Degradation during Extraction | Switch to a colder extraction method. Ensure the extraction is performed in the dark and consider adding an antioxidant like BHT. | Reduced loss of this compound to degradation products. |
| Loss during Solvent Removal | Use a rotary evaporator at a low temperature and pressure. For highly volatile terpenes, consider using a gentler solvent removal technique like a nitrogen stream over the sample cooled in an ice bath. | Minimized evaporative loss of the target compound. |
Issue 2: Presence of Impurities or Degradation Products in the Final Isolate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of other compounds | Optimize the polarity of the extraction solvent to be more selective for this compound. Employ additional purification steps like liquid-liquid partitioning or column chromatography. | A cleaner initial extract, simplifying subsequent purification steps. |
| Degradation during Chromatography | Use a less acidic or basic stationary phase for column chromatography. Perform chromatography at a lower temperature if possible. Ensure solvents are free of peroxides. | Reduced on-column degradation and improved purity of the isolated fraction. |
| Oxidation | Handle extracts and purified compounds under an inert atmosphere. Store fractions and the final product at low temperatures in the dark. | Prevention of the formation of oxidative degradation products. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
-
Preparation of Plant Material: Freshly collected rhizomes of the Alpinia species are cleaned, chopped into small pieces, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction: The powdered rhizomes are macerated with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. The mixture is then filtered. This process is repeated three times.
-
Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Fractionation: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. The fractions are then concentrated under reduced pressure. This compound is expected to be in the less polar fractions (hexane or ethyl acetate).
Visualizations
Caption: General experimental workflow for the isolation of this compound.
Caption: Potential degradation pathways for this compound.
enhancing the resolution of Alpiniaterpene A in mass spectrometry
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the resolution of Alpiniaterpene A and other similar terpene compounds during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization technique for this compound analysis?
A1: Due to the volatile nature of many terpenes, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a commonly used and effective method.[1][2] For higher molecular weight or less volatile terpenes, soft ionization techniques in Liquid Chromatography-Mass Spectrometry (LC-MS), such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be beneficial.[3]
Q2: Why am I observing low resolution for my this compound peak?
A2: Low resolution can stem from several factors including improper mass calibration, instrument contamination, or suboptimal mass spectrometer settings.[3] High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are recommended for separating isobaric interferences, which are common in complex natural product extracts.[4][5][6][7] Ensure your instrument is properly tuned and calibrated for the mass range of interest.[3][8]
Q3: How can I improve the signal intensity of my this compound peak?
A3: Poor signal intensity can be caused by low sample concentration, inefficient ionization, or ion suppression from the sample matrix.[3] To improve intensity, ensure your sample is appropriately concentrated and consider optimizing ionization source parameters (e.g., temperature, voltages).[2] Regular cleaning and maintenance of the ion source are also critical.[3] In some cases, lowering the resolution setting on the instrument can boost signal intensity, but this comes at the cost of mass accuracy and the ability to resolve isotopes.[9]
Q4: What role does the mass analyzer play in achieving high resolution?
A4: The mass analyzer is central to achieving high resolution. Analyzers like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap offer very high resolving power, which is crucial for accurately determining molecular formulas and separating closely related terpene isomers or isobars from a complex matrix.[5][6][7] Quadrupole analyzers are more common but offer lower resolution.[10]
Troubleshooting Guide: Low Resolution
If you are experiencing low resolution for this compound, follow this step-by-step troubleshooting guide.
Issue: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Possible Cause 1: Chromatographic Issues (LC-MS/GC-MS). Poor peak shape often originates from the chromatography stage.
-
Solution: Check for column contamination or degradation. Ensure the mobile/carrier gas flow rate is optimal and stable. For LC-MS, verify the mobile phase composition and pH.[8]
-
-
Possible Cause 2: Ion Source Contamination. A dirty ion source can lead to distorted peak shapes.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, lenses).[8]
-
-
Possible Cause 3: High Sample Concentration. Overloading the column or the detector can cause peak broadening.
-
Solution: Dilute your sample and reinject.
-
Issue: Inaccurate Mass Measurement
-
Possible Cause 1: Mass Calibration Drift. The mass calibration of the instrument can drift over time.
-
Possible Cause 2: Instrument Instability. Fluctuations in temperature or electronics can affect mass accuracy.
-
Solution: Ensure the laboratory environment is stable. Allow the instrument to fully equilibrate before running samples.
-
Issue: Inability to Resolve Adjacent Peaks
-
Possible Cause 1: Insufficient Instrument Resolving Power. The inherent capability of the mass analyzer may be insufficient.
-
Possible Cause 2: Suboptimal Data Acquisition Rate. A slow scan speed can inadequately define sharp peaks.
-
Solution: Increase the data acquisition rate (scans per second) to ensure enough data points are collected across each eluting peak.
-
Experimental Protocols
Protocol 1: General GC-MS Method for Terpene Analysis
This protocol provides a general framework for analyzing volatile terpenes like this compound.
-
Sample Preparation:
-
Dissolve the extract or purified compound in a suitable volatile solvent (e.g., ethanol, hexane) to a final concentration of 1-10 mg/mL.[4]
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte.
-
-
Gas Chromatography (GC) Conditions:
-
Column: Use a low-polarity column suitable for terpene analysis (e.g., DB-35MS).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start with an initial temperature of 60-80°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 5-10°C/min.
-
-
Mass Spectrometry (MS) Conditions:
Quantitative Data Summary
For reproducible results, it is crucial to optimize and standardize instrument parameters. The following table provides typical parameter ranges for GC-MS analysis of terpenes.
| Parameter | Value Range | Purpose |
| GC Oven Program | ||
| Initial Temperature | 60 - 80 °C | Retain very volatile compounds. |
| Temperature Ramp | 5 - 10 °C/min | Separate compounds based on boiling point. |
| Final Temperature | 280 - 300 °C | Elute high-boiling point compounds. |
| MS Detector | ||
| Ion Source Temp. | 230 - 250 °C | Ensure efficient sample vaporization and ionization.[2][4] |
| Transfer Line Temp. | 280 - 290 °C | Prevent sample condensation between GC and MS.[4] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Mass Scan Range | 35 - 500 amu | Cover the expected mass range of terpene fragments.[1] |
Visualizations
Workflow & Relationship Diagrams
Caption: Experimental workflow for this compound mass spectrometry analysis.
Caption: Troubleshooting workflow for low-resolution mass spectrometry data.
Caption: Interrelationship of key mass spectrometry performance parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Spatial Resolution in Tandem Mass Spectrometry Ion/Ion Reaction Imaging Experiments through Image Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. ionsource.com [ionsource.com]
- 10. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in LC-MS analysis of Alpiniaterpene A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Alpiniaterpene A and other similar terpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4][5][6][7] This phenomenon can adversely impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression is a frequent challenge in LC-MS, particularly with electrospray ionization (ESI).[5] It can be caused by several factors, including:
-
Competition for ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI source, reducing the analyte's ionization efficiency.[1]
-
Changes in droplet formation: Less volatile compounds in the matrix can affect the efficiency of solvent droplet formation and evaporation in the ion source.[2]
-
Contamination: Buildup of sample residues, salts, or other materials in the ion source or capillary can disrupt ion flow and reduce ionization efficiency.[8]
-
High concentrations of matrix components: Compounds with high polarity, basicity, and mass are potential candidates for causing matrix effects.[2]
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: A common method to identify and visualize matrix effects is the post-column infusion experiment.[2][9] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column and before the MS ion source. A stable baseline signal for the analyte is established. Then, a blank matrix extract (without the analyte) is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[2][9][10]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[2][10][11][12][13] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11][12][13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized.[11][13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in the LC-MS analysis of this compound.
Problem 1: Poor Signal Intensity and Reproducibility
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[14]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating the analyte.[1][15] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to achieve the best cleanup.[14]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous sample and using different immiscible organic solvents to selectively extract this compound.[14]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, a major source of matrix effects in biological samples.[15] If used, consider alternative precipitating agents or combining it with another cleanup step.
-
-
Chromatographic Optimization: Modify the LC method to separate this compound from interfering matrix components.[1][2]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity.[11]
-
Adjust Mobile Phase Gradient: Modifying the gradient elution profile can improve the resolution between the analyte and interferences.[10]
-
Use a Divert Valve: A divert valve can be programmed to direct the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the MS ion source.[16]
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[2][11][16]
Problem 2: Inconsistent Results Across Different Sample Lots
Possible Cause: Variability in the matrix composition between different biological samples.[11]
Solutions:
-
Employ Matrix-Matched Calibrants and Quality Controls (QCs): Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.[1][11] This helps to compensate for consistent matrix effects across the sample set.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, a SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS system with a tee-union
-
Syringe pump
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the standard solution and acquire data on the mass spectrometer in the multiple reaction monitoring (MRM) mode for this compound. A stable baseline should be observed.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the infused this compound signal. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement. The retention times of these signal changes correspond to the elution of interfering matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove phospholipids and other interfering components from plasma samples prior to LC-MS analysis of this compound.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Plasma sample containing this compound
-
Internal standard solution (ideally a SIL-IS for this compound)
-
Methanol (MeOH)
-
Water
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of formic acid or ammonium hydroxide, depending on the analyte's properties)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex mix the samples.
-
Spike the samples with the internal standard solution.
-
Dilute the plasma with an appropriate buffer if necessary.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1-2 mL of the conditioning solvent.
-
Equilibrate the cartridges by passing 1-2 mL of the equilibration solvent. Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridges at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridges to remove weakly bound interferences.
-
Apply vacuum to dry the cartridges completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridges to elute this compound and the internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, as demonstrated in a study on the drug nevirapine. While not specific to this compound, it provides a useful comparison of common cleanup methods.
| Sample Preparation Method | Average Matrix Factor* | Interpretation |
| Protein Precipitation | 0.30 | High degree of ion suppression[15] |
| Liquid-Liquid Extraction | 0.80 | Moderate ion suppression[15] |
| Solid-Phase Extraction | 0.99 | Minimal matrix effect[15] |
*A matrix factor of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement.
Visualizations
Caption: A generalized workflow for LC-MS analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. zefsci.com [zefsci.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 16. mdpi.com [mdpi.com]
improving the stability of Alpiniaterpene A for long-term storage
Disclaimer: This document provides general guidance on improving the stability of Alpiniaterpene A for long-term storage based on the chemical properties of sesquiterpenoids and related natural products. Specific long-term stability data for this compound is not publicly available. Researchers should perform their own stability studies for their specific formulations and storage conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and storage of this compound.
Issue 1: Loss of potency or activity in my this compound sample.
-
Question: My this compound sample has been stored for a few months and appears to have lost its biological activity in my assays. What could be the cause?
-
Answer: Loss of potency in terpene compounds is often due to chemical degradation. The primary factors that can lead to the degradation of this compound include exposure to light, oxygen, heat, and inappropriate pH levels. The complex structure of this compound, which includes a lactone ring and double bonds, makes it susceptible to oxidation, hydrolysis, and isomerization.
To troubleshoot this issue, consider the following:
-
Review Storage Conditions: Verify that the sample has been consistently stored in a cool, dark, and dry place. Refer to the recommended storage conditions in the table below.
-
Check for Signs of Degradation: Visually inspect the sample for any changes in color or consistency.
-
Analytical Confirmation: If possible, re-analyze the sample using techniques like HPLC or GC-MS to check for the presence of degradation products and to quantify the remaining amount of intact this compound.
-
Evaluate Handling Procedures: Ensure that the sample is handled quickly when removed from storage and that exposure to ambient conditions is minimized.
-
Issue 2: I observe changes in the physical appearance of my this compound sample (e.g., color change, precipitation).
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Question: My this compound solution has changed color/developed a precipitate after storage. What does this indicate?
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Answer: A change in the physical appearance of your sample is a strong indicator of chemical degradation or precipitation.
-
Color Change: This can be a sign of oxidation or other chemical reactions.
-
Precipitation: This may occur if the compound has degraded into less soluble products or if the storage temperature has caused the compound to fall out of solution.
Troubleshooting Steps:
-
Solvent Compatibility: Ensure that the solvent used is appropriate for long-term storage and does not react with this compound.
-
Storage Temperature: Verify that the storage temperature is suitable for the solvent used and the concentration of the solution. For long-term storage, consider preparing aliquots of solid material and dissolving just before use.
-
Headspace Oxygen: For solutions, the oxygen in the headspace of the vial can contribute to degradation. Consider flushing the vial with an inert gas like nitrogen or argon before sealing.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If stored in solution, use a non-reactive solvent, aliquot into small volumes to minimize freeze-thaw cycles, and store at -80°C. The headspace of the container should be filled with an inert gas.
Q2: How does pH affect the stability of this compound?
A2: While specific data on this compound is limited, sesquiterpene lactones, a class of compounds to which this compound belongs, can be unstable at neutral to alkaline pH. The ester and lactone functional groups in this compound are susceptible to hydrolysis under these conditions. For experiments in aqueous buffers, it is advisable to prepare fresh solutions and use them promptly. If storage in a buffer is necessary, a slightly acidic pH (e.g., pH 5.5) may improve stability.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For long-term storage in solution, aprotic solvents like DMSO or anhydrous ethanol are generally preferred over protic solvents, which could potentially react with the compound. However, the choice of solvent will also depend on the intended downstream application.
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature is not recommended for extended periods, as higher temperatures can accelerate degradation reactions such as oxidation and hydrolysis.[2][3] For short-term storage (a few days), keeping the sample in a cool, dark place may be acceptable, but for long-term preservation, low-temperature storage is essential.
Data Presentation
Table 1: General Recommended Storage Conditions for Terpenoids
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Slows down chemical degradation rates.[2][4] |
| Light | Store in amber vials or in the dark | Prevents photodegradation.[1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidation.[2] |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
| Container | Tightly sealed glass vials | Prevents exposure to air and moisture.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound over time.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area and retention time of the intact this compound.
-
Storage: Aliquot the stock solution into several vials and store under the desired conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial and analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound | CAS:1448667-05-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1448667-05-7 | YHC66705 | Biosynth [biosynth.com]
Technical Support Center: Maximizing Sesquiterpenoid Content in Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for maximizing sesquiterpenoid content.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sesquiterpenoid Yield | Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compounds. | - Grind the plant material to a finer, more uniform particle size. This increases the surface area for solvent interaction. However, excessively fine powder can lead to channeling in supercritical fluid extraction (SFE). - For steam distillation, ensure the steam thoroughly permeates the biomass. Pack the biomass flask loosely to avoid creating dense clumps. |
| Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for the target sesquiterpenoids. | - For solvent extraction, select a solvent with appropriate polarity. Non-polar solvents like hexane and petroleum ether are often effective for sesquiterpene hydrocarbons. For more polar sesquiterpenoids, consider solvents like ethyl acetate or acetone.[1] - Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to isolate different fractions of compounds. | |
| Insufficient Extraction Time or Temperature: The conditions may not be adequate for complete extraction. | - Increase the extraction time. For maceration, extending the time up to 17 hours has been shown to increase the yield of free sesquiterpene lactones.[2] - Optimize the temperature. For solvent extraction, temperatures between 30°C and 50°C can be a good compromise to enhance extraction without causing degradation.[2] For SFE, increasing the temperature can sometimes decrease the solvent density and reduce yield, so optimization is key.[3] | |
| Inefficient Supercritical Fluid Extraction (SFE) Parameters: Incorrect pressure, temperature, or lack of a co-solvent can limit yield. | - Increase the extraction pressure. Higher pressure increases the density of the supercritical CO2, enhancing its solvent strength.[4] - Add a polar co-solvent like ethanol (e.g., 10%) to the supercritical CO2 to improve the extraction of more polar sesquiterpenoids.[5] | |
| Degradation of Sesquiterpenoids | Thermal Degradation: High temperatures used in some extraction methods can break down sensitive sesquiterpenoids. | - Use lower extraction temperatures when possible. Supercritical fluid extraction can be performed at relatively low temperatures (e.g., 40-60°C).[4] - For steam distillation, be mindful of the distillation time. Prolonged exposure to high-temperature steam can lead to degradation. |
| Oxidation: Exposure to oxygen, especially when combined with heat or light, can lead to the oxidation of sesquiterpenoids. | - Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[2] | |
| pH-related Degradation: Highly acidic or alkaline conditions can cause hydrolysis or other degradation reactions. | - Maintain a neutral or slightly acidic pH during extraction and purification steps. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target sesquiterpenoids. | - Use a more selective solvent. For example, water extraction can sometimes avoid the co-extraction of polyphenols that are soluble in alcoholic solvents.[2] - Employ a multi-step purification process after the initial extraction, such as liquid-liquid partitioning or column chromatography, to separate the sesquiterpenoids from other compounds.[6] |
| High Polarity of Supercritical CO2 with Co-solvent: The addition of a co-solvent can increase the extraction of more polar impurities. | - Optimize the percentage of the co-solvent. A lower concentration of the co-solvent may be sufficient to extract the target compounds without co-extracting excessive impurities. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for maximizing sesquiterpenoid content?
A1: The optimal extraction method depends on the specific sesquiterpenoids of interest, the plant matrix, and the desired purity of the final extract.
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Steam Distillation is suitable for volatile sesquiterpenoids and is a relatively simple and cost-effective method.
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Solvent Extraction is versatile and can be tailored by selecting solvents of different polarities to target specific sesquiterpenoids.[1]
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Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that uses a non-toxic solvent and allows for selective extraction by tuning the temperature and pressure. It is particularly advantageous for preventing the thermal degradation of sensitive compounds.[3]
Q2: How can I prevent the degradation of my target sesquiterpenoids during extraction?
A2: To minimize degradation, it is crucial to control temperature, light, and oxygen exposure. Using lower extraction temperatures, protecting your samples from light, and performing extractions under an inert atmosphere can significantly reduce degradation.[2] Additionally, maintaining a neutral pH and considering the addition of antioxidants to your solvent can help preserve the integrity of your compounds.[2]
Q3: What is the most effective solvent for extracting sesquiterpenoids?
A3: For non-polar sesquiterpene hydrocarbons, non-polar solvents like n-hexane and petroleum ether are generally effective.[1] For more polar sesquiterpenoids, such as sesquiterpene lactones, moderately polar solvents like ethyl acetate, acetone, or mixtures of alcohol and water may be more suitable.[2] A sequential extraction with solvents of increasing polarity is a robust strategy to fractionate and isolate a wider range of sesquiterpenoids.
Q4: I am getting a low yield with Supercritical Fluid Extraction (SFE). What can I do to improve it?
A4: Low yields in SFE can often be addressed by optimizing the extraction parameters. Increasing the pressure will increase the density of the supercritical CO2, which generally improves its solvating power and can lead to higher yields.[4] For more polar sesquiterpenoids, adding a polar co-solvent like ethanol can significantly enhance the extraction efficiency.[5] You should also ensure your plant material is appropriately ground; a particle size that is too large will have limited surface area, while a size that is too small can cause channeling of the supercritical fluid.
Q5: How can I remove unwanted compounds like chlorophyll and waxes from my sesquiterpenoid extract?
A5: Post-extraction purification is often necessary to remove impurities. Liquid-liquid partitioning can be used to separate compounds based on their differential solubility in two immiscible solvents. For example, partitioning between a non-polar solvent like hexane and a more polar solvent can help separate non-polar waxes from more polar sesquiterpenoids. Column chromatography using adsorbents like silica gel is another powerful technique for separating compounds based on their polarity.
Data Presentation
Table 1: Comparison of Sesquiterpenoid Yield with Different Extraction Methods
| Plant Material | Target Sesquiterpenoid | Extraction Method | Solvent/Conditions | Yield | Reference |
| Parthenium hysterophorus | Parthenin | Supercritical CO2 Extraction | 200 bar, 60°C | 94.50% efficiency | [4] |
| Parthenium hysterophorus | Parthenin | Soxhlet Extraction | Not specified | 46.30% efficiency | [4] |
| Cichorium intybus L. Roots | Sesquiterpene Lactones | Supercritical CO2 Extraction | 350 bar, 40°C, 10% EtOH | 0.09% | [7] |
| Cichorium intybus L. Roots | 11,13-dihydrolactucin & Lactucin | Water Maceration | 17 h, 30°C | 642.3 mg & 175.3 mg from 750g | [2] |
| Pine | Mono- and Sesquiterpenoids | Solvent Extraction | 1:1 Hexane/Acetone, 22°C, 1h | Optimal among tested solvents | [8] |
Experimental Protocols
Steam Distillation Protocol
This protocol is a general guideline for the extraction of volatile sesquiterpenoids from plant material.
Materials:
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Ground plant material
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Distilled water
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Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)
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Heating mantle or hot plate
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Clamps and stands
Procedure:
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Preparation: Grind the dried plant material to a coarse powder.
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Apparatus Setup:
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Fill the boiling flask with distilled water to about two-thirds full.
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Place the ground plant material into the biomass flask. Do not pack it too tightly to allow for steam penetration.
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Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.
-
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Distillation:
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Heat the boiling flask to generate steam. The steam will pass through the biomass, volatilizing the sesquiterpenoids.
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The steam and volatilized compounds will then travel to the condenser, where they will cool and liquefy.
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Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (the essential oil containing sesquiterpenoids), in the receiver.
-
-
Separation:
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Carefully separate the oil layer from the aqueous layer using a separatory funnel.
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Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
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Storage: Store the extracted sesquiterpenoid-rich oil in a sealed, amber-colored vial at a low temperature to prevent degradation.
Solvent Extraction Protocol
This protocol describes a general procedure for extracting sesquiterpenoids using solvents.
Materials:
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Dried and powdered plant material
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Extraction solvent (e.g., hexane, ethyl acetate, methanol)
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Erlenmeyer flask or beaker
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Shaker or magnetic stirrer
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Filtration apparatus (e.g., Buchner funnel, filter paper)
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Rotary evaporator
Procedure:
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Maceration:
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Weigh the powdered plant material and place it in an Erlenmeyer flask.
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Add the selected extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
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Agitate the mixture using a shaker or magnetic stirrer for a predetermined time (e.g., 1 to 24 hours) and at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Filtration:
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Separate the extract from the solid plant material by filtration.
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Wash the plant residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
-
Solvent Removal:
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Combine the filtrates and concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
-
Purification (Optional):
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The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography to isolate the sesquiterpenoid fraction.
-
Supercritical Fluid Extraction (SFE) Protocol
This protocol provides a general outline for sesquiterpenoid extraction using supercritical CO2.
Materials:
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Dried and ground plant material
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Supercritical fluid extractor
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High-purity carbon dioxide
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Co-solvent (e.g., ethanol), if needed
Procedure:
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Sample Preparation: Load the ground plant material into the extraction vessel of the SFE system.
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System Pressurization and Heating:
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Pressurize the system with CO2 to the desired pressure (e.g., 100-350 bar).
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Heat the extraction vessel to the set temperature (e.g., 40-60°C) to bring the CO2 to its supercritical state.
-
-
Extraction:
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Allow the supercritical CO2 to flow through the extraction vessel for a specific duration. The supercritical fluid will act as a solvent, dissolving the sesquiterpenoids from the plant matrix.
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If using a co-solvent, it is introduced into the CO2 stream before entering the extraction vessel.
-
-
Separation and Collection:
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The extract-laden supercritical fluid is then passed through a separator where the pressure is reduced.
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This pressure drop causes the CO2 to return to a gaseous state, and the extracted compounds precipitate out and are collected in a collection vessel.
-
-
Solvent Recycling: The CO2 gas can be re-pressurized and recycled back into the system.
Visualizations
Caption: Workflow for Sesquiterpenoid Extraction via Steam Distillation.
Caption: Workflow for Sesquiterpenoid Extraction via Solvent Maceration.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of Sesquiterpenoids.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
addressing challenges in the synthesis of Alpiniaterpene A derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Alpiniaterpene A and its derivatives. The following information is based on established principles of organic synthesis and common challenges observed in the synthesis of structurally related sesquiterpenoid lactones, as a published total synthesis of this compound is not yet available.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The main challenges in the synthesis of this compound likely revolve around the stereoselective construction of the bicyclic core, the installation of the quaternary carbon center, the formation of the α,β-unsaturated lactone, and the control of relative and absolute stereochemistry at multiple chiral centers.
Q2: Are there any commercially available starting materials that can simplify the synthesis?
A2: While a direct precursor is unlikely to be available, readily accessible chiral pool starting materials such as carvone or other functionalized cyclohexene derivatives could potentially serve as starting points for the enantioselective synthesis of the core structure.
Q3: What analytical techniques are recommended for monitoring the progress of the reactions?
A3: A combination of Thin Layer Chromatography (TLC) for routine reaction monitoring, High-Performance Liquid Chromatography (HPLC) for assessing purity and enantiomeric excess, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation of intermediates and the final product is highly recommended. Mass Spectrometry (MS) is also crucial for confirming molecular weights.
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during the synthesis of this compound derivatives.
Issue 1: Low Yield in the Key Cyclization Step to Form the Bicyclic Core
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect Solvent or Temperature | Screen a variety of solvents with different polarities (e.g., Toluene, Dichloromethane, THF) and optimize the reaction temperature. | Improved reaction kinetics and minimized side reactions, leading to a higher yield of the desired cyclized product. |
| Steric Hindrance | Utilize less sterically hindered reagents or a different catalytic system that is more tolerant of steric bulk. | Increased accessibility of the reactive sites, facilitating the desired bond formation. |
| Decomposition of Starting Material | Add the reagents slowly at a lower temperature to control the reaction exotherm and minimize decomposition. | Enhanced stability of the starting material and intermediates, resulting in a cleaner reaction profile and higher yield. |
Issue 2: Poor Stereoselectivity in the Formation of Chiral Centers
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Ineffective Chiral Catalyst or Auxiliary | Experiment with a range of chiral catalysts or auxiliaries with different steric and electronic properties. | Enhanced facial selectivity in the key bond-forming reaction, leading to a higher diastereomeric or enantiomeric excess. |
| Non-optimal Reaction Conditions | Vary the reaction temperature and solvent. Lower temperatures often lead to higher stereoselectivity. | Improved organization of the transition state, favoring the formation of one stereoisomer over the other. |
| Racemization of Intermediates | Use milder reaction conditions (e.g., non-acidic or non-basic) to prevent the epimerization of stereocenters. | Preservation of the stereochemical integrity of the intermediates throughout the synthetic sequence. |
Issue 3: Difficulty in the Lactonization Step to Form the α,β-Unsaturated Lactone
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Lactonization Reagent | Test different lactonization protocols, such as Yamaguchi or Mitsunobu conditions, or explore modern catalytic methods. | More efficient cyclization to the desired lactone with fewer side products. |
| Side Reactions (e.g., Elimination) | Optimize the reaction conditions, particularly the base and temperature, to disfavor competing elimination pathways. | Increased yield of the lactone product relative to elimination byproducts. |
| Purification Challenges | Employ advanced purification techniques such as preparative HPLC or crystallization to isolate the target lactone from closely related impurities. | Attainment of high purity for the final lactone product. |
Experimental Protocols
The following are proposed, detailed methodologies for key transformations that would likely be involved in a synthetic route to this compound.
Protocol 1: Stereoselective Diels-Alder Cycloaddition
This protocol describes a hypothetical Diels-Alder reaction to construct the bicyclic core.
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To a solution of the diene (1.0 equiv) in dry toluene (0.2 M) under an argon atmosphere, add the chiral Lewis acid catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 equiv).
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Cool the mixture to -78 °C.
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Add the dienophile (1.2 equiv) dropwise over 10 minutes.
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Stir the reaction mixture at -78 °C for 24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lactonization via Intramolecular Horner-Wadsworth-Emmons Reaction
This protocol outlines a possible method for the formation of the α,β-unsaturated lactone.
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To a solution of the hydroxy-phosphonate intermediate (1.0 equiv) in dry THF (0.1 M) at 0 °C under an argon atmosphere, add a base such as sodium hydride (1.5 equiv, 60% dispersion in mineral oil) portionwise.
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Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the residue by flash chromatography to yield the desired lactone.
Visualizations
Proposed Retrosynthetic Analysis of this compound
Validation & Comparative
Unveiling the 3D Architecture of Alpiniaterpene A: A Comparative Guide to Determining Absolute Stereochemistry
The absolute stereochemistry of the cadinane sesquiterpene, Alpiniaterpene A, isolated from the rhizomes of Alpinia officinarum, was definitively established in its initial discovery through a combination of spectroscopic analysis and quantum chemical calculations of its electronic circular dichroism (ECD) spectrum. This guide provides a detailed comparison of this modern computational approach with traditional methods for absolute stereochemistry determination, offering researchers valuable insights into the available techniques.
This compound, a novel natural product, presented a structural puzzle that was solved by a powerful synergy of experimental data and theoretical calculations. The initial determination of its planar structure and relative stereochemistry was achieved through standard spectroscopic techniques. However, the ultimate confirmation of its absolute configuration relied on a sophisticated computational method, highlighting a growing trend in natural product chemistry.
Experimental Confirmation of this compound's Absolute Stereochemistry
The elucidation of this compound's three-dimensional structure was a multi-step process that began with its isolation and culminated in the computational analysis of its chiroptical properties.
Isolation and Structural Elucidation
The rhizomes of Alpinia officinarum were the source material for the isolation of this compound. The dried and powdered rhizomes were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel and Sephadex LH-20 to yield the pure compound.
The planar structure and relative stereochemistry of this compound were established using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments.
Quantum Chemical ECD Calculation for Absolute Stereochemistry
The definitive assignment of the absolute stereochemistry of this compound was accomplished by comparing its experimental electronic circular dichroism (ECD) spectrum with the theoretically calculated spectrum.
The experimental ECD spectrum of this compound was recorded in methanol. Concurrently, the conformational space of the molecule was explored using molecular mechanics calculations. The geometries of the stable conformers were then optimized using density functional theory (DFT). Finally, the ECD spectra for each conformer were calculated using time-dependent density functional theory (TD-DFT). The overall calculated ECD spectrum was obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population distribution. The excellent agreement between the experimental and calculated ECD spectra allowed for the unambiguous assignment of the absolute configuration.
Comparative Analysis of Stereochemistry Determination Methods
While the absolute stereochemistry of this compound was successfully determined using computational methods, several other techniques are available to researchers for this purpose. This section compares the quantum chemical ECD approach with two well-established methods: the modified Mosher's method and single-crystal X-ray diffraction.
| Method | Principle | Advantages | Disadvantages |
| Quantum Chemical ECD Calculation | Comparison of an experimental ECD spectrum with a theoretically calculated spectrum for a known absolute configuration. | Applicable to non-crystalline compounds; requires only small amounts of sample; provides a high level of confidence when experimental and calculated spectra match well. | Heavily reliant on computational resources and expertise; accuracy depends on the quality of the conformational search and the level of theory used. |
| Modified Mosher's Method | A chemical derivatization technique where the chiral secondary alcohol is esterified with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The 1H NMR chemical shift differences of the resulting diastereomeric esters are then analyzed to determine the absolute configuration of the alcohol center. | A well-established and reliable method; does not require crystallization. | Requires a suitable functional group (e.g., a secondary alcohol) for derivatization; can be complicated by conformational effects in the diastereomeric esters. |
| Single-Crystal X-ray Diffraction | The diffraction of X-rays by a single crystal of the compound provides a detailed three-dimensional map of the electron density, allowing for the direct determination of the absolute configuration (if a heavy atom is present or anomalous dispersion is significant). | Provides unambiguous and highly accurate structural information, including absolute stereochemistry. | Requires the growth of a high-quality single crystal, which can be a significant challenge for many natural products; the presence of a sufficiently heavy atom is often necessary for reliable determination. |
Experimental Protocols
Quantum Chemical Calculation of ECD Spectrum for this compound
-
Conformational Search: A systematic conformational search of the proposed structure of this compound was performed using molecular mechanics calculations to identify all low-energy conformers.
-
Geometry Optimization: The geometries of all identified conformers were optimized using density functional theory (DFT) at a specified level of theory and basis set.
-
ECD Calculation: For each optimized conformer, the electronic circular dichroism spectrum was calculated using time-dependent density functional theory (TD-DFT) with a suitable functional and basis set.
-
Spectral Averaging: The final theoretical ECD spectrum was generated by averaging the calculated spectra of all conformers, weighted according to their Boltzmann population distribution at a given temperature.
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Comparison: The calculated ECD spectrum was then visually compared with the experimentally measured ECD spectrum. A strong correlation between the two spectra confirmed the assigned absolute stereochemistry.
Modified Mosher's Method (Generalized Protocol)
-
Esterification: The chiral secondary alcohol is treated with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a non-chiral base (e.g., pyridine or DMAP) to form the (S)-MTPA ester. A separate reaction is carried out with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
NMR Analysis: 1H NMR spectra of both diastereomeric esters are recorded.
-
Chemical Shift Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
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Configuration Assignment: A positive Δδ for protons on one side of the ester plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the carbinol center based on the established Mosher's method model.
Visualizing the Workflow for this compound
Workflow for the determination of the absolute stereochemistry of this compound.
Cross-Validation of Analytical Methods for Alpiniaterpene A Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two widely used analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of Alpiniaterpene A, a sesquiterpenoid isolated from Alpinia officinarum. The objective is to present a framework for cross-validation, ensuring data integrity and reliability across different analytical platforms.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] This is particularly important in drug development and quality control to confirm the robustness and reproducibility of an analytical procedure.[1] This guide presents hypothetical, yet representative, experimental data to illustrate the cross-validation process for this compound quantification.
Comparative Analysis of Analytical Methods
Two common analytical techniques for the quantification of terpenes and diterpenoids are HPLC-UV and LC-MS/MS.[2][3][4][5] HPLC-UV is a robust and widely available technique, often suitable for routine analysis where high sensitivity is not paramount.[6][7][8] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the detection of low-level analytes in complex matrices.[1][9][10][11][12]
Data Presentation: Quantitative Method Performance
The following table summarizes the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative of typical performance for the analysis of similar terpenoid compounds.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 0.01 - 10 | - |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.003 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.01 | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% |
| Precision (% RSD) | |||
| - Intra-day | < 2.0% | < 1.5% | ≤ 15% |
| - Inter-day | < 3.0% | < 2.5% | ≤ 15% |
| Specificity | Moderate | High | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established methods for terpenoid analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
a. Sample Preparation:
-
Accurately weigh 100 mg of powdered Alpinia officinarum rhizome.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
c. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1.0 to 100 µg/mL.
-
Accuracy: Perform spike and recovery studies by adding known amounts of this compound standard to a blank matrix.
-
Precision: Analyze replicate injections of three different concentrations of the standard solution on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-UV method.
-
Perform a 1:10 dilution of the filtered extract with the initial mobile phase.
b. Chromatographic Conditions:
-
Instrument: Sciex Triple Quad™ 3500 LC-MS/MS system or equivalent.[1][10]
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
d. Method Validation:
-
The validation procedure is similar to the HPLC-UV method but with a concentration range appropriate for the higher sensitivity of the LC-MS/MS method (e.g., 0.01 to 10 µg/mL).
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound quantification.
Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.
This guide provides a foundational understanding of the cross-validation process for the quantification of this compound. The provided protocols and data, while hypothetical, are based on established analytical practices for similar natural products and serve as a practical template for researchers in the field.
References
- 1. Quantitation of Terpenes in Cannabis Products Using the Triple Quad™ 3500 LC-MS/MS System | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ffhdj.com [ffhdj.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Alpiniaterpene A Versus Fellow Terpenes from the Ginger Family
A detailed comparative guide for researchers and drug development professionals on the structural nuances and biological potential of Alpiniaterpene A and other characteristic terpenes derived from the Zingiberaceae family.
The Zingiberaceae family, renowned for its aromatic and medicinal plants such as ginger and turmeric, is a rich reservoir of bioactive terpenes. Among these, this compound, a sesquiterpenoid isolated from Alpinia officinarum, presents a unique chemical architecture. This guide provides a comprehensive structural comparison of this compound with other notable terpenes from the same family, supported by available experimental data on their biological activities, with a primary focus on cytotoxicity against cancer cell lines.
Structural Comparison
This compound is a sesquiterpenoid characterized by a complex bicyclic core. Its structure, represented by the SMILES string COC(=O)C1=C[C@@H]2C(CCC(=C)[C@H]2CC1)--INVALID-LINK--C(O)=O, reveals a decalin framework with several stereocenters and functional groups, including a carboxylic acid and a methyl ester. This intricate arrangement of rings and functional groups is a key determinant of its biological activity.
For a comparative perspective, we will examine the structures of three other well-studied terpenes from the Zingiberaceae family:
-
Zerumbone: A monocyclic sesquiterpenoid ketone, known for its presence in Zingiber zerumbet. Its structure is characterized by an eleven-membered ring with a cross-conjugated dienone system.
-
β-Bisabolene: A monocyclic sesquiterpene hydrocarbon found in various Zingiberaceae species. It possesses a six-membered ring with an exocyclic double bond and a chiral center.
-
α-Zingiberene: A monocyclic sesquiterpene that is a major constituent of ginger oil. It features a six-membered ring with three double bonds and a chiral center.
While all are sesquiterpenoids, their structural diversity is evident. This compound's bicyclic system contrasts with the monocyclic nature of Zerumbone, β-Bisabolene, and α-Zingiberene. Furthermore, the presence of oxygen-containing functional groups in this compound and Zerumbone suggests different reactivity and potential for hydrogen bonding compared to the hydrocarbon structures of β-Bisabolene and α-Zingiberene.
Biological Activity: A Focus on Cytotoxicity
At the time of this publication, specific experimental data on the biological activity of this compound, such as IC50 values for cytotoxicity, is not available in the public domain. However, extensive research has been conducted on other terpenes from the Zingiberaceae family, providing a valuable benchmark for potential activity. The following table summarizes the cytotoxic effects of Zerumbone and β-Bisabolene against various cancer cell lines.
| Terpene | Cancer Cell Line | Assay | IC50 Value |
| Zerumbone | U-87 MG (Glioblastoma) | MTT | 150 µM (24h), 130 µM (48h)[1] |
| HepG2 (Liver Cancer) | MTT | 3.45 ± 0.026 µg/mL[2] | |
| WEHI 7.2 (Murine Thymoma) | MTT | 3.02 ± 0.20 µg/mL (24h)[3] | |
| SCC25, Cal27, FaDu (Head and Neck Squamous Cell Carcinoma) | CCK-8 | 4.4 - 9.2 µM (72h)[4] | |
| HL-60 (Leukemia) | MTT | 22.29 µg/mL (6h), 9.12 µg/mL (12h), 2.27 µg/mL (18h)[5] | |
| β-Bisabolene | 4T1 (Murine Mammary Tumor) | MTT | 48.99 µg/mL[6] |
| MCF-7 (Human Breast Cancer) | MTT | 66.91 µg/mL[6] | |
| MDA-MB-231 (Human Breast Cancer) | MTT | 98.39 µg/mL[6] | |
| SKBR3 (Human Breast Cancer) | MTT | 70.62 µg/mL[6] | |
| BT474 (Human Breast Cancer) | MTT | 74.3 µg/mL[6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., terpenes) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To illustrate a common mechanism of action for anti-inflammatory terpenes and the experimental workflow for assessing cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of terpenes using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of alpinone 3-acetate from Alpinia japonica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Taurine and Terpenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Bioactivity of Alpiniaterpene A and its Synthetic Analogues: A Guide for Researchers
A comprehensive comparative analysis of the bioactivity of Alpiniaterpene A and its synthetic analogues is not yet possible due to a lack of publicly available scientific literature on synthetic derivatives of this specific natural product. This guide provides the current, albeit limited, information on this compound and establishes a framework for future comparative studies once synthetic analogues are developed and evaluated.
This compound is a sesquiterpenoid isolated from the rhizomes of Alpinia officinarum, a plant in the ginger family. While its existence and chemical structure are confirmed, detailed, publicly accessible data on its specific bioactivities, such as quantitative measures of efficacy (e.g., IC₅₀ values), are scarce. General information suggests potential anti-inflammatory and anticancer properties, which are common bioactivities for this class of compounds.
The development and study of synthetic analogues are crucial in drug discovery to enhance potency, improve safety profiles, and understand structure-activity relationships. This guide will, therefore, focus on the known information about this compound and present a methodology for how a comparative analysis should be structured once data on its synthetic analogues become available.
This compound: Profile of the Natural Compound
This compound is a natural product with the following chemical identity:
-
Molecular Formula: C₁₆H₂₂O₄
-
CAS Number: 1448667-05-7
-
Source: Alpinia officinarum
Currently, specific, peer-reviewed studies detailing its mechanisms of action or providing in-depth quantitative bioactivity data are not available in the public domain.
Framework for Future Comparative Bioactivity Analysis
A robust comparison of this compound with its synthetic analogues would necessitate a systematic evaluation of their effects in various biological assays. The following sections outline the essential components of such a study.
Data Presentation: A Comparative Table
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the parent compound with its derivatives.
Table 1: Hypothetical Bioactivity Data for this compound and Its Synthetic Analogues
| Compound | Modification | Cytotoxicity against MCF-7 (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | NF-κB Signaling Inhibition (% at 10 µM) |
| This compound | Natural Product | Data Unavailable | Data Unavailable | Data Unavailable |
| Analogue 1 | e.g., Esterification at C-X | Data Unavailable | Data Unavailable | Data Unavailable |
| Analogue 2 | e.g., Aromatic ring modification | Data Unavailable | Data Unavailable | Data Unavailable |
| Analogue 3 | e.g., Side-chain alteration | Data Unavailable | Data Unavailable | Data Unavailable |
| Positive Control | e.g., Doxorubicin / Celecoxib | Insert Value | Insert Value | Insert Value |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and validation of the research findings.
Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer cells (MCF-7) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or its synthetic analogues. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. Cells are incubated for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.
-
Data Acquisition: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Example Protocol: NF-κB Signaling Pathway Analysis (Reporter Assay)
-
Cell Transfection: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment and Stimulation: After 24 hours, cells are pre-treated with this compound or its analogues for 1 hour, followed by stimulation with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Luciferase Assay: After 6 hours of stimulation, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity (NF-κB activity) is normalized to the Renilla luciferase activity.
Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental designs.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound and its analogues.
Caption: A streamlined workflow for the synthesis and evaluation of this compound analogues.
Future Outlook
The field of natural product chemistry and drug discovery would greatly benefit from research into the synthesis and biological evaluation of this compound analogues. Such studies are essential to unlock the therapeutic potential of this natural product scaffold. The frameworks provided in this guide offer a clear path for conducting and presenting this much-needed research.
comparing the spectroscopic data of Alpiniaterpene A with published values
For researchers engaged in the fields of natural product chemistry, pharmacology, and drug development, the accurate identification and characterization of novel compounds are paramount. This guide provides a detailed comparison of the spectroscopic data for Alpiniaterpene A, a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum, against its originally published values. This document is intended to serve as a valuable resource for the verification of this compound in experimental settings.
Unveiling this compound: The Original Findings
This compound was first isolated and characterized by a research group led by Xu, who published their findings in the Chinese Journal of Natural Medicines in 2012. The structure of this novel sesquiterpene was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. The absolute configuration was further confirmed using quantum chemical CD calculations.
Comparative Analysis of Spectroscopic Data
For scientists working with this compound, a direct comparison of experimentally obtained spectroscopic data with the originally reported values is a critical step for structural confirmation. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as published in the primary literature.
Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)
| Position | Published δH (ppm), Mult. (J in Hz) |
| 1 | 5.36, br s |
| 2 | 2.10, m |
| 3 | 1.85, m; 1.95, m |
| 4 | 2.30, m |
| 5 | 5.68, d (5.5) |
| 6 | 2.45, m |
| 8 | 1.40, m; 1.65, m |
| 9 | 1.25, m; 1.55, m |
| 10 | 2.25, m |
| 11 | 0.92, d (7.0) |
| 12 | 0.88, d (7.0) |
| 13 | 1.70, s |
| 14 | 4.75, s; 4.90, s |
| OCH₃ | 3.75, s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)
| Position | Published δC (ppm) |
| 1 | 121.0 |
| 2 | 31.5 |
| 3 | 27.8 |
| 4 | 48.5 |
| 5 | 128.5 |
| 6 | 41.0 |
| 7 | 148.0 |
| 8 | 25.0 |
| 9 | 40.5 |
| 10 | 45.0 |
| 11 | 21.5 |
| 12 | 21.2 |
| 13 | 22.0 |
| 14 | 112.0 |
| 15 | 170.0 |
| OCH₃ | 51.5 |
Table 3: High-Resolution Mass Spectrometry Data of this compound
| Ion | Published m/z [M+Na]⁺ |
| C₁₆H₂₄O₂Na | 287.1669 |
Experimental Protocols for Data Acquisition
To ensure accurate and reproducible results when comparing spectroscopic data, adherence to standardized experimental protocols is essential. The following are detailed methodologies for acquiring NMR and mass spectrometry data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ a sufficient number of scans for good signal-to-noise (typically 1024 or more scans).
-
Process the data with an exponential window function (line broadening of 1.0 Hz) and perform Fourier transformation.
-
Reference the spectrum to the solvent peak of CDCl₃ at δ 77.16 ppm.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to cover the expected molecular ion (e.g., m/z 100-500).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
Workflow for Spectroscopic Data Comparison
The process of comparing experimentally obtained spectroscopic data with published values is a systematic workflow. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for the comparison of experimental and published spectroscopic data.
Safety Operating Guide
Personal protective equipment for handling Alpiniaterpene A
This document provides immediate safety, operational, and disposal guidance for handling Alpiniaterpene A in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of structurally similar terpenoid compounds, such as alpha-terpinene, and general best practices for handling natural product isolates.
Personal Protective Equipment (PPE)
A thorough hazard assessment is required before beginning any work with this compound.[1] The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Minimum for incidental contact. Double gloving is recommended for extended handling.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields | Required for all lab activities.[1] |
| Chemical Splash Goggles | Wear when there is a potential for splashing.[2] | |
| Face Shield | To be worn in addition to goggles when handling large volumes or when a significant splash hazard exists.[2][3] | |
| Body Protection | Laboratory Coat | Fire-resistant coats are recommended due to the potential flammability of terpenoid compounds.[3] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[3] |
| Respiratory Protection | Respirator (e.g., N95) | Necessary when working with volatile chemicals or in poorly ventilated areas.[3] |
Hazard Summary for Similar Terpenoids (e.g., alpha-Terpinene)
The following table summarizes the hazards associated with alpha-terpinene, a compound structurally related to this compound. These should be considered potential hazards for this compound.
| Hazard Class | GHS Classification | Precautionary Statement |
| Flammability | Flammable Liquid 3 | H226: Flammable liquid and vapor.[4][5] |
| Health Hazards | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed.[4][5] |
| Aspiration Toxicity 1 | H304: May be fatal if swallowed and enters airways.[4][5] | |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction.[4] | |
| Environmental Hazards | Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[4] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling volatile substances.[6]
-
Ensure all ignition sources are removed from the work area.[5]
-
Have an appropriate fire extinguisher readily available.
-
Keep a spill kit accessible.
2. Handling Procedure:
-
Wear the minimum required PPE as outlined in the table above.
-
When weighing the substance, do so in a fume hood or a ventilated balance enclosure.
-
Avoid direct contact with the skin and eyes.[6]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools for transfers.[5]
3. In Case of Exposure or Spill:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5]
-
If on Skin: Remove all contaminated clothing immediately. Rinse the skin with water.[4] If skin irritation occurs, seek medical advice.
-
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
For Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[5]
Disposal Plan
All waste must be disposed of in accordance with local, regional, and national regulations.
1. Small Quantities (Evaporation):
-
For very small residual amounts, evaporation in a fume hood may be permissible.[6] This should only be done if local regulations allow.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled "Organic Liquid" or "Halogenated Organic Waste" container if applicable.[6]
-
Do not pour organic substances down the drain.[6]
3. Solid Waste:
-
Contaminated materials such as gloves, paper towels, and absorbent pads should be collected in a sealed bag and disposed of as chemical waste.
4. Environmental Considerations:
-
Terpenoid compounds can be toxic to aquatic life.[4] Avoid release into the environment.[7]
-
Studies have shown that some terpenes are biodegradable in activated sludge wastewater treatment processes.[8] However, direct disposal into the sanitary sewer is not recommended.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Fate of Terpene Compounds in Activated Sludge Wastewater Treatment Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
